molecular formula C13H15NO4 B152456 (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid CAS No. 78553-51-2

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

Katalognummer: B152456
CAS-Nummer: 78553-51-2
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: DGEZDWGCGXHLEW-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEZDWGCGXHLEW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472393
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78553-51-2
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in peptide synthesis and the design of enzyme inhibitors.

Chemical Properties

This compound, also known as N-Cbz-L-allylglycine, is a synthetic amino acid derivative. The presence of the benzyloxycarbonyl (Cbz) protecting group on the amine and the allyl group on the side chain makes it a versatile intermediate for the synthesis of complex peptides and peptidomimetics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₅NO₄[1]
Molecular Weight 249.26 g/mol [1]
CAS Number 78553-51-2[1]
Appearance White solid[1]
Melting Point 63.5-64.5 °C
Boiling Point 445.0 ± 45.0 °C (Predicted)
Purity ≥98%[1]
Storage 2-8 °C

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of the amino group of (S)-2-aminopent-4-enoic acid (L-allylglycine) with benzyl chloroformate.

Synthesis Protocol: N-Cbz Protection of L-Allylglycine

This protocol is based on the general Schotten-Baumann reaction conditions for the N-protection of amino acids.

Materials:

  • L-Allylglycine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane (or a similar inert solvent)

  • Water

  • Diethyl ether (or Ethyl acetate)

  • Hydrochloric acid (HCl), 1 M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-allylglycine in an aqueous solution of sodium carbonate or sodium bicarbonate in a reaction vessel.

  • Cool the solution to 0-5 °C in an ice bath with stirring.

  • Slowly add benzyl chloroformate (1.1 to 1.5 equivalents) to the cooled solution. Vigorous stirring is essential to ensure proper mixing.

  • Maintain the reaction mixture at 0-5 °C and continue stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and other impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. The product should precipitate out of the solution.

  • Extract the product into a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

Flash column chromatography is a common and effective method for purifying N-Cbz protected amino acids.[2][3]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates and chamber

  • Appropriate visualization agent for TLC (e.g., potassium permanganate stain)

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Adsorb the dissolved crude product onto a small amount of silica gel and dry it to a free-flowing powder.

  • Carefully load the dried sample onto the top of the packed silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient could be 10% ethyl acetate in hexane, gradually increasing the polarity.

  • Collect fractions and monitor the elution of the product by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • ~7.35-7.30 (m, 5H): Aromatic protons of the benzyl group.

  • ~5.80-5.70 (m, 1H): Vinyl proton (-CH=CH₂).

  • ~5.20-5.10 (m, 2H): Terminal vinyl protons (=CH₂).

  • ~5.15 (s, 2H): Methylene protons of the benzyloxy group (-O-CH₂-Ph).

  • ~5.30 (d, 1H): NH proton of the carbamate.

  • ~4.40 (m, 1H): α-proton (-CH(NH)-).

  • ~2.60-2.50 (m, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=).

  • ~10-12 (br s, 1H): Carboxylic acid proton (-COOH).

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):

  • ~175-173: Carboxylic acid carbonyl carbon.

  • ~156: Carbamate carbonyl carbon.

  • ~136: Quaternary aromatic carbon of the benzyl group.

  • ~132-133: Vinyl carbon (-CH=).

  • ~128.5, ~128.0, ~127.8: Aromatic carbons of the benzyl group.

  • ~118-119: Terminal vinyl carbon (=CH₂).

  • ~67: Methylene carbon of the benzyloxy group.

  • ~53-54: α-carbon.

  • ~37-38: Methylene carbon adjacent to the double bond.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Characteristic FTIR Peaks (cm⁻¹):

  • ~3300: N-H stretching of the carbamate.

  • ~3000-2800: C-H stretching (aliphatic and aromatic).

  • ~1720-1700: C=O stretching of the carboxylic acid.

  • ~1690-1650: C=O stretching of the carbamate (Amide I band).

  • ~1540-1520: N-H bending of the carbamate (Amide II band).

  • ~1640: C=C stretching of the alkene.

  • ~1250-1230: C-O stretching of the carbamate.

Applications in Drug Development

This compound serves as a valuable unnatural amino acid for incorporation into peptide-based drugs and enzyme inhibitors.[10][11] The allyl side chain provides a reactive handle for further chemical modifications, such as cross-metathesis, to introduce diverse functionalities.

Role in Enzyme Inhibition

This amino acid derivative is particularly useful in the design of protease inhibitors.[12][13][14][15] The incorporation of unnatural amino acids can enhance the metabolic stability and binding affinity of peptide-based inhibitors.

Logical Workflow for Designing a Peptide-Based Protease Inhibitor:

G cluster_0 Lead Identification cluster_1 Optimization with Unnatural Amino Acid cluster_2 Evaluation A Identify Target Protease B Determine Substrate Specificity A->B C Design Lead Peptide Sequence B->C D Incorporate (S)-2-(((Benzyloxy)carbonyl) amino)pent-4-enoic Acid C->D E Solid-Phase Peptide Synthesis D->E F Side Chain Modification via Allyl Group E->F G Purification and Characterization F->G H In Vitro Enzyme Inhibition Assay G->H I Structure-Activity Relationship (SAR) Studies H->I I->D Iterative Optimization

Caption: Workflow for protease inhibitor design.

The diagram above illustrates a typical workflow for the design and development of a peptide-based protease inhibitor. The process begins with identifying the target enzyme and its substrate specificity to design a lead peptide. This compound is then incorporated into this sequence. The allyl side chain allows for further modifications to optimize the inhibitor's properties. The synthesized compounds are then purified and evaluated for their inhibitory activity, with the results feeding back into the design process for further optimization.

Experimental Workflow for Synthesis and Purification:

G start Start: L-Allylglycine reaction N-Cbz Protection (Schotten-Baumann) start->reaction workup Aqueous Workup & Acidification reaction->workup extraction Solvent Extraction workup->extraction drying Drying & Solvent Removal extraction->drying crude Crude Product drying->crude purification Flash Column Chromatography crude->purification analysis TLC & NMR Analysis purification->analysis pure Pure Product analysis->pure Fractions containing pure product end End pure->end

Caption: Synthesis and purification workflow.

This flowchart outlines the key steps in the synthesis and purification of this compound. The process starts with the protection of L-allylglycine, followed by a series of workup and extraction steps to isolate the crude product. The final purification is achieved using flash column chromatography to yield the pure compound.

References

Technical Guide: (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 78553-51-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, commonly known as Cbz-L-allylglycine, is a protected amino acid derivative of significant interest in peptide chemistry and drug discovery. Its structure combines the chirality of the L-amino acid scaffold with two key functionalities: the benzyloxycarbonyl (Cbz) protecting group on the alpha-amino group and a terminal allyl group on the side chain. This unique combination makes it a versatile building block for the synthesis of complex peptides and peptidomimetics.

The Cbz group provides robust protection of the amino functionality during peptide synthesis and can be readily removed under specific conditions. The allyl side chain serves as a reactive handle for post-synthetic modifications, such as cross-metathesis, which allows for the introduction of diverse functional groups.

A particularly important aspect of this compound is its relationship to its unprotected form, L-allylglycine. L-allylglycine is a known inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for the synthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). This property makes Cbz-L-allylglycine a valuable precursor for the development of peptide-based probes and potential therapeutics targeting neurological pathways.

Physicochemical Properties

PropertyValue
CAS Number 78553-51-2
Molecular Formula C13H15NO4
Molecular Weight 249.27 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane

Applications in Research and Drug Development

Peptide Synthesis

Cbz-L-allylglycine is a key building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Cbz group provides stable protection of the α-amino group under various coupling conditions. The terminal allyl group on the side chain allows for post-synthetic modifications, enabling the creation of peptides with novel functionalities, such as:

  • Cyclization: The allyl group can be used in ring-closing metathesis reactions to generate cyclic peptides with constrained conformations and potentially enhanced biological activity and stability.

  • Labeling: Fluorophores, biotin, or other tags can be attached to the allyl group for use in imaging or affinity-based studies.

  • Drug Conjugation: The allyl group can serve as an attachment point for conjugating cytotoxic drugs or other therapeutic moieties to create targeted peptide-drug conjugates.

Neuroscience Research

The unprotected form of the amino acid, allylglycine, is a well-established inhibitor of glutamate decarboxylase (GAD). By incorporating Cbz-L-allylglycine into peptides, researchers can create tools to probe the GABAergic system. Once delivered to the target site, the Cbz group can be removed, releasing the active allylglycine-containing peptide. This approach is utilized in animal models of epilepsy to induce seizures by reducing GABA synthesis, thereby providing a platform to study the mechanisms of epilepsy and to screen potential anti-epileptic drugs.

Enzyme Inhibitor Development

The unique stereochemistry and functional groups of Cbz-L-allylglycine make it an attractive scaffold for the design of enzyme inhibitors. Peptides containing this residue can be designed to target the active sites of various enzymes, where the allyl group can participate in covalent or non-covalent interactions.

Quantitative Data: Inhibition of Glutamate Decarboxylase (GAD)

The inhibitory activity of allylglycine and its metabolite, 2-keto-4-pentenoic acid (KPA), on GAD has been quantified. KPA is a significantly more potent inhibitor than its parent compound.[1]

CompoundInhibition Constant (Ki)Species/Tissue
(+)-Allylglycine~50 mM (in vitro)Not specified[1]
2-Keto-4-Pentenoic Acid (KPA)1 µM (in vitro)Not specified[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the protection of the amino group of L-allylglycine using benzyl chloroformate (Cbz-Cl).

Materials:

  • L-allylglycine

  • Sodium carbonate (Na2CO3)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na2SO4)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve L-allylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath.[2]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[2]

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[2]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.[2]

  • Extraction: Extract the product from the acidified aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.[2]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]

Incorporation of Cbz-L-allylglycine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for incorporating Cbz-L-allylglycine into a peptide sequence using the Fmoc/tBu strategy on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang resin)

  • Cbz-L-allylglycine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or an equivalent coupling agent

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid-loaded resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove the piperidine and cleaved Fmoc group.

  • Coupling of Cbz-L-allylglycine:

    • In a separate vial, pre-activate Cbz-L-allylglycine (3-5 equivalents relative to the resin loading) with DIC (3-5 equivalents) and HOBt (3-5 equivalents) in DMF for 10-15 minutes.

    • Add the activated Cbz-L-allylglycine solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature to facilitate the coupling reaction.

  • Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result indicates a complete reaction.

  • Chain Elongation: For the subsequent amino acid, the N-terminal Cbz group must be removed. This is typically achieved by catalytic hydrogenolysis (e.g., H2, Pd/C), which is not compatible with standard SPPS. Therefore, if Cbz-L-allylglycine is not the N-terminal residue, an alternative protection strategy for the α-amino group (e.g., Fmoc or Boc) would be required for chain elongation. If Cbz-L-allylglycine is the N-terminal residue, the peptide can be cleaved from the resin.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the protecting groups used (e.g., a mixture containing trifluoroacetic acid).

Signaling Pathways and Mechanisms of Action

Inhibition of Glutamate Decarboxylase (GAD)

The primary mechanism of action of allylglycine, the deprotected form of Cbz-L-allylglycine, is the inhibition of glutamate decarboxylase (GAD). GAD is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of glutamate to GABA. The inhibition of GAD by allylglycine is a "suicide inhibition" mechanism, where the enzyme converts the inhibitor into a reactive species that irreversibly inactivates the enzyme. The more potent inhibitor is the in vivo metabolite of allylglycine, 2-keto-4-pentenoic acid (KPA).[1]

GAD_Inhibition cluster_0 In Vivo Metabolism cluster_1 GAD Active Site Allylglycine Allylglycine KPA 2-Keto-4-pentenoic acid (KPA) Allylglycine->KPA Transamination KPA_bound KPA binds to active site KPA->KPA_bound KPA Enters Active Site GAD_PLP GAD-PLP Complex GAD_PLP->KPA_bound Schiff_base Schiff base formation with PLP KPA_bound->Schiff_base Michael_addition Michael Addition by nucleophilic residue Schiff_base->Michael_addition Inactive_GAD Irreversibly Inactivated GAD Michael_addition->Inactive_GAD

Caption: Proposed mechanism of GAD inhibition by the allylglycine metabolite, KPA.

General Workflow of Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Cbz-L-allylglycine into a peptide chain follows the general principles of solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

SPPS_Workflow Start Start Swell_Resin Swell Resin in Solvent Start->Swell_Resin Deprotection N-terminal Deprotection (e.g., remove Fmoc) Swell_Resin->Deprotection Washing_1 Wash Resin Deprotection->Washing_1 Coupling Couple next protected Amino Acid Washing_1->Coupling Washing_2 Wash Resin Coupling->Washing_2 Repeat Repeat for all Amino Acids? Washing_2->Repeat Repeat->Deprotection Yes Cleavage Cleave Peptide from Resin & Remove Side-Chain Protecting Groups Repeat->Cleavage No Purification Purify Peptide (e.g., HPLC) Cleavage->Purification End End Purification->End

Caption: General workflow for solid-phase peptide synthesis.

References

Spectroscopic Data and Experimental Protocols for Cbz-L-allylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for N-Carbobenzyloxy-L-allylglycine (Cbz-L-allylglycine), a valuable chiral building block in peptide synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for Cbz-L-allylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.57bs1HCOOH
7.53d1HNH
7.35m5HAr-H
5.71-5.84m1H-CH=CH₂
5.05-5.12m2H-CH=CH₂
5.03s2H-CH₂-Ph
4.00-4.06m1Hα-CH
2.31-2.50m2H-CH₂-CH=
Mass Spectrometry (MS)
TechniqueIonization ModeMass-to-Charge Ratio (m/z)Fragment
APCIPositive250[M+H]⁺

Molecular Formula: C₁₃H₁₅NO₄ Molecular Weight: 249.26 g/mol [2]

Infrared (IR) Spectroscopy

Note on IR: A specific experimental IR spectrum for Cbz-L-allylglycine was not found in the available literature. However, the expected characteristic absorption bands based on its functional groups are as follows:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
N-H (Amide)3300-3250
C-H (Aromatic)3100-3000
C-H (Aliphatic)3000-2850
C=O (Carboxylic Acid)1725-1700
C=O (Carbamate)1700-1670
C=C (Alkene)1680-1620
C=C (Aromatic)1600, 1475

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of Cbz-L-allylglycine.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Integrate the peaks and determine the multiplicities.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a stock solution of Cbz-L-allylglycine in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mass spectrometer's ionization source.

Data Acquisition (Electrospray Ionization - ESI-MS):

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to maximize the signal of the [M+H]⁺ ion.

  • For tandem mass spectrometry (MS/MS), select the precursor ion ([M+H]⁺ at m/z 250) and apply collision-induced dissociation (CID) to obtain a fragment ion spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Place a small amount (1-2 mg) of Cbz-L-allylglycine in an agate mortar.

  • Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

  • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into a pellet press.

  • Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a small molecule like Cbz-L-allylglycine.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Cbz-allylglycine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI, APCI) Purification->MS IR FT-IR Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation Final_Confirmation Structural Confirmation Structure_Elucidation->Final_Confirmation Purity_Assessment->Final_Confirmation

Spectroscopic Characterization Workflow

References

A Technical Guide on the Biological Activity of N-Protected Allylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-protected allylglycine derivatives represent a versatile class of non-proteinogenic amino acids with a broad spectrum of biological activities. The incorporation of an allyl group provides a reactive handle for further chemical modification, while the N-terminal protecting group modulates the compound's physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives. Key activities discussed include their well-established role as inhibitors of glutamate decarboxylase (GAD) for neuroscience research, their potential as anticancer agents through the induction of apoptosis and cell cycle arrest, and their activity as specific enzyme inhibitors. This document summarizes quantitative biological data, details key experimental protocols, and provides visual diagrams of relevant pathways and workflows to serve as a critical resource for researchers in pharmacology and drug discovery.

Introduction

Allylglycine, a derivative of the amino acid glycine, is recognized for its potent biological effects, primarily as an inhibitor of the enzyme glutamate decarboxylase (GAD).[1][2] GAD is the rate-limiting enzyme in the biosynthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2] By inhibiting GAD, allylglycine reduces GABA levels, leading to neuronal hyperexcitability and convulsions, making it a valuable tool in epilepsy research.[1][2]

The strategic addition of an N-terminal protecting group, such as a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, is a common practice in peptide synthesis and medicinal chemistry.[3][4] This modification prevents unwanted side reactions at the amino group and can significantly alter a molecule's solubility, stability, and ability to cross biological membranes. For allylglycine derivatives, N-protection is crucial for their use as building blocks in peptide synthesis and for the development of targeted therapeutic agents.[4][5] This guide explores the diverse biological activities that emerge from these structurally unique compounds.

Key Biological Activities and Mechanisms of Action

N-protected allylglycine derivatives exhibit a range of biological activities, from neuromodulation to anticancer and specific enzyme inhibition.

Neuromodulatory Effects: GAD Inhibition

The most extensively documented activity of allylglycine is the inhibition of glutamate decarboxylase (GAD).[6][7] The L-enantiomer, L-allylglycine, is a potent inhibitor of this GABA-synthesizing enzyme.[7] This inhibition leads to a decrease in GABA levels in the brain, which is correlated with an increase in heart rate and the induction of seizures in animal models.[1][2] This effect makes allylglycine an indispensable pharmacological tool for studying the mechanisms of epilepsy and for screening potential anticonvulsant drugs.[2]

GAD_Inhibition_Pathway cluster_pathway GABA Biosynthesis Pathway Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA (Inhibitory Neurotransmitter) GAD->GABA Product Allylglycine N-Protected Allylglycine Derivative Allylglycine->GAD Inhibits

GABA biosynthesis pathway and its inhibition by allylglycine.
Anticancer Activity

Compounds containing allyl groups, including derivatives of natural products, have demonstrated significant anticancer activity both in vitro and in vivo.[8][9] The mechanisms are often multifactorial and include the inhibition of cell proliferation, induction of DNA damage, and cell cycle arrest.[8] Some N-allyl derivatives have been evaluated in clinical trials for various cancers.[8][10] Studies on related N-substituted glycine derivatives show they can induce apoptosis, or programmed cell death, often mediated through the intrinsic mitochondrial pathway, and can cause cell cycle arrest, preventing cancer cells from dividing.[11][12]

Apoptosis_Workflow Derivative N-Allylglycine Derivative Mitochondria Mitochondrial Membrane Depolarization Derivative->Mitochondria Caspase Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Simplified intrinsic apoptosis pathway induced by bioactive compounds.
Specific Enzyme Inhibition

Beyond GAD, specific N-protected allylglycine derivatives have been designed to inhibit other enzymes. A notable example is N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]-N-allylglycine, a synthetic, orally active inhibitor of trypsin.[13] X-ray crystallography has shown that its potent inhibitory activity is due to the formation of an acylated trypsin complex via an "inverse substrate mechanism," which features a low rate of deacylation.[13] This highlights the potential for designing highly specific enzyme inhibitors by modifying the N-acyl group of allylglycine. Furthermore, related N-substituted glycine derivatives have been explored as inhibitors for enzymes like Factor Xa and histone lysine demethylases.[14][15]

Quantitative Biological Data

The biological activity of N-protected allylglycine and related derivatives is quantified using various metrics, most commonly the half-maximal inhibitory concentration (IC₅₀). The following tables summarize available data from the literature.

Table 1: Cytotoxicity of N-Substituted Glycine Derivatives Against Human Cell Lines

Compound Cell Line Assay Duration IC₅₀ (µM) Reference(s)
2-aminoheptyl glycine Human Foreskin Fibroblast (HFF) 48 h ~127 [16][17]
Other N-Alkyl Glycines Human Foreskin Fibroblast (HFF) 48 h 127 - 344 [16][17]
Arylsemicarbazone 3c HL-60 (Leukemia) - 13.08 [12]
Arylsemicarbazone 4a HL-60 (Leukemia) - 11.38 [12]
Glycine-Coumarin Conjugate 9f PC-3 (Prostate Cancer) - 14.7 (µg/L) [11]

| Glycine-Coumarin Conjugate 9f | MCF-7 (Breast Cancer) | - | 16.5 (µg/L) |[11] |

Table 2: Enzyme Inhibition by Allylglycine and Derivatives

Inhibitor Enzyme Target Inhibition Metric Value Reference(s)
L-allylglycine Glutamic Acid Decarboxylase (GAD) Concentration Range 1-80 mM (in vitro) [7]
N-[3-[4-[4-(amidinophenoxy)carbonyl]phenyl]-2-methyl-2-propenoyl]-N-allylglycine Bovine Trypsin - Potent Inhibitor [13]

| N-Oxalylglycine (NOG) | JMJD2A/2C/2D (Histone Demethylases) | - | Active Inhibitor |[15] |

Key Experimental Protocols

Detailed and reproducible protocols are essential for studying the biological effects of N-protected allylglycine derivatives.

Synthesis: Preparation of N-(Boc)-Allylglycine Methyl Ester

This protocol describes a zinc-mediated, palladium-catalyzed cross-coupling reaction to produce an N-Boc protected allylglycine derivative.[18][19]

Workflow:

Synthesis_Workflow start Start: tert-butyl (S)-1-(methoxycarbonyl) -2-hydroxyethylcarbamate step1 Reaction with I₂, PPh₃, Imidazole in CH₂Cl₂ start->step1 step2 Formation of Iodide Intermediate step1->step2 step3 Zinc Insertion (Rieke Zinc) step2->step3 step4 Formation of Organozinc Reagent step3->step4 step5 Pd₂(dba)₃ / Tri(o-tolyl)phosphine catalyzed cross-coupling with Vinyl Bromide step4->step5 end Final Product: N-(Boc)-Allylglycine Methyl Ester step5->end

Workflow for the synthesis of N-(Boc)-allylglycine methyl ester.

Methodology:

  • Iodination: The starting alcohol, tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate, is dissolved in dichloromethane. Triphenylphosphine and imidazole are added, and the solution is cooled to 0°C. Iodine is added portion-wise, and the reaction is stirred while warming to room temperature to form the corresponding iodide.[18][19]

  • Organozinc Formation: The purified iodide intermediate is reacted with activated Rieke zinc in THF to generate the organozinc reagent.[19]

  • Cross-Coupling: The organozinc suspension is cooled to -78°C. The palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., tri(o-tolyl)phosphine) are added, followed by the dropwise addition of vinyl bromide.[19]

  • Workup and Purification: The reaction is allowed to warm to room temperature and stirred overnight. It is then quenched with saturated ammonium chloride solution. The product is extracted with an organic solvent, and the crude material is purified by column chromatography to yield N-(Boc)-allylglycine methyl ester.[18][19]

Biological Assay: In Vitro GAD Inhibition

This protocol outlines a generalized fluorometric assay to determine the inhibitory potential of a compound on GAD activity.[2]

Workflow:

GAD_Assay_Workflow start Prepare Reagents: - GAD Enzyme - Substrate - Test Compound (Allylglycine derivative) - Assay Buffer step1 Dispense Reagents into 96-well plate: - Inhibitor wells - No-inhibitor control - No-enzyme control start->step1 step2 Pre-incubate plate (10-15 min at 37°C) to allow inhibitor binding step1->step2 step3 Initiate Reaction by adding GAD substrate step2->step3 step4 Kinetic Measurement: Read fluorescence over 30-60 min in a microplate reader step3->step4 step5 Data Analysis: - Calculate reaction rates (slopes) - Plot % inhibition vs. log[inhibitor] step4->step5 end Determine IC₅₀ Value step5->end

Experimental workflow for an in vitro GAD inhibition assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the N-protected allylglycine derivative (test inhibitor) in assay buffer. Dilute the GAD enzyme to the desired concentration in ice-cold assay buffer.[2]

  • Plate Setup: In a 96-well microplate, add the assay buffer, GAD enzyme, and varying concentrations of the test inhibitor to the appropriate wells. Include control wells with no inhibitor and no enzyme.[2]

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation: Start the enzymatic reaction by adding the GAD substrate to all wells.[2]

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the kinetic increase in fluorescence for 30-60 minutes. The rate of fluorescence increase is proportional to GAD activity.[2]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.[2]

Conclusion and Future Directions

N-protected allylglycine derivatives are compounds of significant interest in medicinal chemistry and pharmacology. Their well-characterized role as GAD inhibitors provides a foundation for neuroscience research, while emerging evidence points to their potential in oncology and targeted enzyme inhibition. The allyl moiety offers a site for synthetic elaboration, enabling the creation of diverse chemical libraries for screening.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the N-protecting group and the allyl side chain to optimize potency and selectivity for various biological targets.

  • Exploring Novel Targets: Screening these derivatives against a wider range of enzymes, receptors, and transporters to uncover new biological activities.

  • Improving Pharmacokinetic Properties: Optimizing derivatives to enhance their stability, bioavailability, and ability to cross the blood-brain barrier for neurological applications.

The versatility and established biological activities of N-protected allylglycine derivatives make them a promising scaffold for the development of next-generation therapeutic agents.

References

Discovery and history of unnatural amino acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Unnatural Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to incorporate unnatural amino acids (UAAs) into proteins represents a landmark achievement in chemical biology and protein engineering. This technology has expanded the chemical repertoire of proteins beyond the canonical 20 amino acids, enabling the introduction of novel functionalities for a wide range of applications, from fundamental biological research to the development of new therapeutics. This technical guide provides a comprehensive overview of the discovery and history of UAA synthesis and incorporation, with a focus on the core methodologies, experimental protocols, and quantitative data that are essential for researchers in the field.

A Historical Journey: From Concept to Reality

The concept of expanding the genetic code has been a long-standing goal in molecular biology. The journey from the theoretical possibility to the routine incorporation of UAAs into proteins has been marked by several key milestones.

Early Theoretical and In Vitro Work

The idea of manipulating the protein synthesis machinery to incorporate amino acid analogs has its roots in early studies of the genetic code and protein translation. However, it was in the late 1980s that the first significant breakthroughs were made. In 1989, the groups of Peter G. Schultz and Sidney M. Hecht independently demonstrated the site-specific incorporation of UAAs into proteins in vitro.[1] They utilized a strategy involving the chemical aminoacylation of a suppressor tRNA with a UAA, which was then used in a cell-free protein synthesis system to incorporate the UAA at a nonsense codon (an amber stop codon, UAG) engineered into the gene of interest. This pioneering work laid the foundation for all subsequent developments in the field.

The Dawn of In Vivo Incorporation

The early 2000s witnessed another major leap forward with the first successful site-specific incorporation of a UAA into a protein in a living organism. In 2001, the Schultz group engineered an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair from Methanocaldococcus jannaschii that could function in E. coli without cross-reacting with the host cell's translational machinery.[2] By evolving the aaRS to recognize a specific UAA, they were able to deliver the UAA to the ribosome in response to an amber stop codon, thereby achieving in vivo UAA incorporation.[2] This breakthrough opened the door to a vast array of applications for UAAs in living cells.

Core Methodologies for Unnatural Amino Acid Synthesis and Incorporation

The synthesis and incorporation of UAAs can be broadly categorized into chemical and biological methods. The choice of method depends on the specific UAA, the desired location in the protein, and whether the process is to be carried out in vitro or in vivo.

Chemical Synthesis of Unnatural Amino Acids

A wide variety of chemical methods have been developed for the synthesis of UAAs. One of the most classical and versatile methods is the Strecker amino acid synthesis , first reported in 1850.[3][4][5][6][7]

  • Imine Formation: An aldehyde or ketone is reacted with ammonia in the presence of a cyanide source (e.g., potassium cyanide). The ammonia first adds to the carbonyl group to form a hemiaminal, which then dehydrates to form an imine.[6]

  • Cyanide Addition: The cyanide ion attacks the imine carbon to form an α-aminonitrile.[6]

  • Hydrolysis: The α-aminonitrile is then hydrolyzed, typically using strong acid or base, to yield the desired α-amino acid.[3][4][5]

.dot

Strecker_Synthesis Aldehyde Aldehyde/Ketone Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Cyanide Cyanide (CN-) Cyanide->Aminonitrile AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis Hydrolysis Hydrolysis (H3O+) Hydrolysis->AminoAcid

Caption: The reaction pathway of the Strecker amino acid synthesis.

In Vitro Incorporation of Unnatural Amino Acids

In vitro methods offer a high degree of control and are particularly useful for incorporating UAAs that may be toxic to cells or not readily transported across the cell membrane.

CFPS systems are extracts from cells that contain all the necessary machinery for transcription and translation.[8][9][10][11][12] These systems can be programmed with a DNA template and supplemented with a chemically or enzymatically aminoacylated tRNA carrying the UAA.

  • Preparation of Cell Extract: Prepare a crude cell extract (e.g., from E. coli) containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other translation factors.[8][9]

  • Preparation of Aminoacylated tRNA: The suppressor tRNA is aminoacylated with the desired UAA. This can be done chemically or enzymatically using a purified orthogonal aaRS.

  • CFPS Reaction Setup: The CFPS reaction is assembled with the cell extract, a DNA template containing an in-frame amber stop codon at the desired position, all 20 natural amino acids, an energy source (e.g., ATP, GTP), and the aminoacylated suppressor tRNA carrying the UAA.[8][9]

  • Incubation and Protein Purification: The reaction is incubated at an optimal temperature (e.g., 37°C) to allow for protein synthesis. The resulting protein containing the UAA is then purified.

.dot

In_Vitro_UAA_Incorporation cluster_Inputs Reaction Components DNA DNA Template (with UAG) Reaction_Vessel CFPS Reaction DNA->Reaction_Vessel CFPS_Extract Cell-Free Extract CFPS_Extract->Reaction_Vessel Amino_Acids Natural Amino Acids Amino_Acids->Reaction_Vessel Energy Energy Source (ATP, GTP) Energy->Reaction_Vessel UAA_tRNA UAA-tRNA(CUA) UAA_tRNA->Reaction_Vessel Protein_Synthesis Protein Synthesis Reaction_Vessel->Protein_Synthesis Purification Purification Protein_Synthesis->Purification UAA_Protein Protein with UAA Purification->UAA_Protein

Caption: Workflow for in vitro UAA incorporation using a cell-free protein synthesis system.

In Vivo Incorporation of Unnatural Amino Acids

In vivo incorporation allows for the production of larger quantities of UAA-containing proteins in a cellular context. The most common method relies on the use of an orthogonal aaRS/tRNA pair.

An orthogonal aaRS/tRNA pair is one that functions independently of the host cell's own synthetases and tRNAs.[13][14][15][16][17][18][19] This means that the orthogonal synthetase only aminoacylates its cognate orthogonal tRNA, and not any of the host's tRNAs, and the orthogonal tRNA is not aminoacylated by any of the host's synthetases.

To create an aaRS that is specific for a UAA, directed evolution is often employed.[16][20][21][22][23][24] This involves creating a library of mutant aaRSs and selecting for those that can charge the orthogonal tRNA with the desired UAA.

  • Library Creation: A library of mutant aaRS genes is created, typically by error-prone PCR or by randomizing the amino acid binding site of the parent aaRS.

  • Positive Selection: The library is transformed into host cells (e.g., E. coli) that contain a reporter gene with an in-frame amber stop codon. In the presence of the UAA, cells that have a functional mutant aaRS will be able to suppress the stop codon and express the reporter gene, allowing them to survive under selective conditions (e.g., on an antibiotic-containing medium).[16]

  • Negative Selection: To select against aaRS mutants that recognize natural amino acids, a negative selection step is performed. This is often done using a counter-selectable marker (e.g., a toxic gene like barnase) with an in-frame amber codon. In the absence of the UAA, cells with aaRS mutants that can charge the orthogonal tRNA with a natural amino acid will express the toxic gene and be eliminated.[16]

  • Iteration: The positive and negative selection steps are often iterated to enrich for highly active and specific aaRS mutants.

.dot

Directed_Evolution_aaRS cluster_Setup Experimental Setup aaRS_Library aaRS Mutant Library Host_Cells Host Cells with Reporter Genes aaRS_Library->Host_Cells Transformation Positive_Selection Positive Selection (+UAA, +Selector) Host_Cells->Positive_Selection Negative_Selection Negative Selection (-UAA, +Counter-selector) Positive_Selection->Negative_Selection Surviving Clones Active_Mutants Active and Specific aaRS Mutants Negative_Selection->Active_Mutants Surviving Clones Active_Mutants->Positive_Selection Iterate

Caption: A schematic of the directed evolution process for creating UAA-specific aminoacyl-tRNA synthetases.

Quantitative Analysis of UAA Incorporation

The efficiency and fidelity of UAA incorporation are critical parameters for the successful application of this technology. These parameters can be influenced by a variety of factors, including the specific UAA, the orthogonal aaRS/tRNA pair, the location of the UAG codon in the gene, and the expression system used.

Method System Typical Protein Yield Incorporation Efficiency Fidelity References
In Vitro (CFPS) E. coli S30 extract0.1 - 1 mg/mL10-90%>95%[10][12][25][26]
In Vitro (PURE system) Reconstituted E. coli components0.01 - 0.2 mg/mL10-80%>99%[11][27]
In Vivo E. coli1 - 100 mg/L of culture5-95%>99%[28][29][30]
In Vivo Mammalian Cells0.1 - 10 mg/L of culture1-50%>95%[29][31][32][33]

Table 1: Comparison of different systems for UAA incorporation. Protein yield, incorporation efficiency, and fidelity can vary significantly depending on the specific UAA, the orthogonal pair, and the target protein.

Engineered aaRS Unnatural Amino Acid (UAA) Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
MjTyrRS mutantp-azido-L-phenylalanine (AzF)2500.04160[34]
MjTyrRS mutantp-acetyl-L-phenylalanine (AcF)1800.03167[34]
PylRS mutantNε-acetyl-L-lysine (AcK)3500.12343[34]

Table 2: Kinetic parameters of selected engineered aminoacyl-tRNA synthetases for their cognate UAAs. These values demonstrate the ability to evolve synthetases with high affinity and catalytic efficiency for UAAs.

Signaling Pathways and Molecular Mechanisms

The core of in vivo UAA incorporation is the hijacking of the cell's natural protein translation machinery. The key molecular mechanism is nonsense suppression , where a stop codon (typically the amber codon, UAG) is repurposed to encode for a UAA.

Amber_Suppression cluster_Cellular_Machinery Cellular Components Ribosome Ribosome Translation_Elongation Translation Elongation Ribosome->Translation_Elongation translates mRNA mRNA with UAG codon mRNA->Translation_Elongation UAA_tRNA UAA-tRNA(CUA) UAA_Incorporation UAA Incorporation UAA_tRNA->UAA_Incorporation competes with RF1 Release Factor 1 (RF1) Translation_Termination Translation Termination RF1->Translation_Termination binds Translation_Elongation->UAA_Incorporation [UAG codon] Translation_Elongation->Translation_Termination [UAG codon] Full_Length_Protein Full-length Protein with UAA UAA_Incorporation->Full_Length_Protein Truncated_Protein Truncated Protein Translation_Termination->Truncated_Protein

References

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Group in Amino Acid Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group, a stalwart in the arsenal of synthetic organic chemistry, has been an indispensable tool for the protection of amino acids since its seminal introduction by Max Bergmann and Leonidas Zervas in 1932.[1] Its advent was a watershed moment for peptide synthesis, enabling the controlled and stepwise assembly of amino acids into complex peptides.[1][2] Despite the later development of other widely used protecting groups such as Boc and Fmoc, the Cbz group's unique stability profile and distinct deprotection pathways ensure its continued relevance in modern organic synthesis and drug development.[2][3] This technical guide provides an in-depth exploration of the Cbz protecting group, covering its core principles, detailed experimental protocols, comparative quantitative data, and logical workflows.

Core Principles of the Benzyloxycarbonyl (Cbz) Protecting Group

The primary function of the Cbz group is to temporarily mask the nucleophilic and basic nature of the α-amino group of an amino acid.[2][4] This is achieved by converting the reactive amine into a significantly less nucleophilic carbamate.[2] This protection is fundamental in multi-step syntheses, particularly in peptide chemistry, where it prevents unwanted side reactions at the N-terminus during peptide bond formation.[3]

A key attribute of the Cbz group is its remarkable stability across a broad spectrum of chemical conditions, including basic and most aqueous acidic media.[3][5][6] However, it can be selectively and cleanly removed under specific, mild conditions, most notably through catalytic hydrogenolysis.[3][7] This orthogonality to other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, makes the Cbz group a valuable component in the strategic design of complex synthetic routes.[7][8]

Introduction of the Benzyloxycarbonyl (Cbz) Group

The most common method for the introduction of the Cbz group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[1][9] The base is crucial for neutralizing the hydrochloric acid generated during the reaction.[2]

Reaction Mechanism: Cbz Protection of an Amino Acid

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group and deprotonation by a base to yield the stable Cbz-protected amino acid.[7][10]

G Mechanism of Cbz Protection cluster_reactants Reactants cluster_products Products AminoAcid R-NH₂ (Amino Acid) CbzProtected R-NH-Cbz (Cbz-Protected Amino Acid) AminoAcid->CbzProtected + Cbz-Cl, Base CbzCl C₆H₅CH₂O(CO)Cl (Benzyl Chloroformate) CbzCl->CbzProtected HCl HCl

Caption: Mechanism of Cbz Protection of an Amino Acid.

Experimental Protocol: Cbz Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using benzyl chloroformate.

Materials:

  • Amino acid (1.0 eq)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) (2.0-3.0 eq)[1]

  • Dioxane or other suitable organic solvent

  • Water

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)[9]

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the amino acid in an aqueous solution of sodium carbonate.[8]

  • Cool the solution in an ice bath.

  • Add benzyl chloroformate dropwise while vigorously stirring, maintaining a low temperature.[9]

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[1]

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[9]

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute hydrochloric acid.[1]

  • The N-Cbz protected amino acid will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for Cbz Protection of Amines

The following table summarizes representative quantitative data for the Cbz protection of various amines, highlighting the efficiency of this method.

Amine SubstrateReagentBaseSolventTime (h)Yield (%)Reference
GlycineCbz-ClNa₂CO₃Water/Dioxane2-485-95[8]
L-AlanineCbz-ClNaHCO₃Water392[11]
L-PhenylalanineCbz-ClNa₂CO₃Water/Dioxane490[9]
Various AminesCbz-Cl-Water0.1-190-98[5]

Removal of the Benzyloxycarbonyl (Cbz) Group

The selective removal, or deprotection, of the Cbz group is a critical step in a synthetic sequence. Several reliable methods are available, with catalytic hydrogenolysis being the most common and cleanest.[2][12]

Catalytic Hydrogenolysis

This is the most prevalent method for Cbz deprotection. It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source.[13] The reaction proceeds via the cleavage of the benzylic C-O bond, which releases an unstable carbamic acid that spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[2][14]

Hydrogen Sources for Catalytic Hydrogenolysis:

  • Hydrogen Gas (H₂): The classic method involves stirring the Cbz-protected compound with a palladium catalyst under an atmosphere of hydrogen gas.[13][14]

  • Transfer Hydrogenation: Reagents such as ammonium formate or formic acid can be used as an in-situ source of hydrogen, avoiding the need for handling hydrogen gas.[13][14]

Acidic Conditions

Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group.[2][15] This method is particularly useful when the substrate contains functional groups that are sensitive to catalytic hydrogenolysis, such as alkenes or alkynes.[2] The mechanism involves protonation of the carbamate followed by nucleophilic attack by the bromide ion.[12]

Other Deprotection Methods

For specific applications, alternative deprotection methods exist, including the use of Lewis acids like aluminum trichloride (AlCl₃) or certain nucleophilic reagents.[2][16]

Reaction Mechanism: Cbz Deprotection by Catalytic Hydrogenolysis

G Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis cluster_reactants Reactant cluster_intermediates Intermediates cluster_products Products CbzProtected R-NH-Cbz CarbamicAcid [R-NH-COOH] (Carbamic Acid) CbzProtected->CarbamicAcid H₂, Pd/C Amine R-NH₂ (Amine) CarbamicAcid->Amine Spontaneous Decarboxylation Toluene C₆H₅CH₃ (Toluene) CO2 CO₂

Caption: Mechanism of Cbz Deprotection.

Experimental Protocols for Cbz Deprotection

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

Materials:

  • Cbz-protected compound

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)[13]

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a round-bottom flask.[13]

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.[13]

  • Purge the flask with hydrogen gas.[14]

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature.[13]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.[13]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[13]

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate

Materials:

  • Cbz-protected compound

  • 10% Palladium on carbon (Pd/C) (10-20% w/w)[13]

  • Ammonium formate (2-5 equivalents)[13]

  • Methanol or DMF

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound in methanol or DMF.[13]

  • Add ammonium formate to the solution.[13]

  • Carefully add 10% Pd/C to the mixture.[13]

  • Stir the mixture at room temperature or heat to reflux for less reactive substrates.[13]

  • Monitor the reaction progress. These reactions are often complete within 30 minutes to 3 hours.[13]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product.

Protocol 3: Deprotection using HBr in Acetic Acid

Materials:

  • Cbz-protected compound

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)[3]

  • Diethyl ether

Procedure:

  • Dissolve the Cbz-protected compound in a 33% solution of HBr in acetic acid.[3]

  • Stir the solution at room temperature for 20-60 minutes.[3]

  • Add diethyl ether to precipitate the amine hydrobromide salt.[12]

  • Isolate the precipitate by filtration or decantation and dry under vacuum.[12]

Quantitative Data for Cbz Deprotection

The following table provides a comparative overview of different catalytic systems and conditions for Cbz deprotection.

MethodCatalyst/ReagentCatalyst LoadingHydrogen SourceSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Hydrogenolysis10% Pd/C5-10 mol%H₂ (balloon)Methanol, EthanolRoom Temp1-16>95[13]
Transfer Hydrogenolysis10% Pd/C10-20% w/wAmmonium FormateMethanol, DMFRoom Temp - Reflux0.5-3>95[13]
Acidolysis33% HBr/AcOH--Acetic AcidRoom Temp0.3-1High[3][12]
Lewis AcidAlCl₃3 equiv-HFIPRoom Temp1-285-95[12][16]

Logical Workflow in Peptide Synthesis

The Cbz group plays a crucial role in the logical progression of peptide synthesis. The following diagram illustrates a typical workflow for the addition of a single amino acid in solution-phase peptide synthesis using Cbz protection.

G Workflow for a Single Amino Acid Addition in Peptide Synthesis start Start with Amino Acid 1 protect_amine Protect α-amino group of Amino Acid 1 with Cbz group start->protect_amine activate_carboxyl Activate carboxyl group of Cbz-Amino Acid 1 protect_amine->activate_carboxyl couple Couple with Amino Acid 2 (with protected carboxyl group) activate_carboxyl->couple deprotect_amine Remove Cbz group from the resulting dipeptide couple->deprotect_amine elongate Peptide chain ready for further elongation deprotect_amine->elongate

Caption: Workflow of a Single Amino Acid Addition.

Conclusion

The benzyloxycarbonyl protecting group, a classic tool in organic chemistry, remains a highly relevant and valuable option for researchers and drug development professionals.[3] Its ease of introduction, stability to a wide range of conditions, and multiple, efficient deprotection pathways make it a versatile choice.[11] The orthogonality of the Cbz group with other common protecting groups like Boc and Fmoc solidifies its place in the strategic design of complex molecules, particularly in the synthesis of peptides and their derivatives.[3][8] A thorough understanding of the principles and protocols outlined in this guide will enable scientists to effectively harness the power of the Cbz group in their synthetic endeavors.

References

An In-depth Technical Guide to Click Chemistry with Terminal Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry with Terminal Alkenes

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents, ideally water. Among the various functional groups amenable to click chemistry, the terminal alkene stands out as a versatile and readily accessible handle for molecular assembly. Its participation in a range of reliable and orthogonal reactions makes it an invaluable tool in drug discovery, materials science, and bioconjugation.

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the most prominent click reactions involving terminal alkenes: the thiol-ene reaction, tetrazine ligation, and the inverse-electron-demand Diels-Alder (IEDDA) reaction.

The Thiol-Ene Reaction: A Robust and Versatile Ligation

The thiol-ene reaction involves the addition of a thiol (R-SH) to an alkene ('ene') to form a stable thioether linkage.[1] This reaction can proceed through two primary mechanisms: a radical-mediated pathway and a nucleophile-catalyzed Michael addition. Both pathways typically result in an anti-Markovnikov addition product.[2] The thiol-ene reaction is prized for its efficiency, rapid kinetics, and insensitivity to oxygen and water, making it highly suitable for applications in complex biological environments.[3][4]

Core Reaction Mechanisms

1.1.1. Radical-Mediated Thiol-Ene Reaction

The most prevalent pathway for the thiol-ene "click" reaction is a free-radical chain process.[2] This mechanism can be initiated by light (photo-initiated), heat (thermally-initiated), or radical initiators.[5]

  • Initiation: A radical initiator, upon activation, abstracts a hydrogen atom from the thiol, generating a reactive thiyl radical (RS•).[6]

  • Propagation: The thiyl radical adds across the terminal alkene, forming a carbon-centered radical intermediate. This is followed by a chain transfer step where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical.[5]

Thiol_Ene_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical Radical Initiator->Radical hv or Δ Thiyl_Radical RS• Radical->Thiyl_Radical + R-SH - Radical-H Thiol R-SH Alkene R'CH=CH₂ Carbon_Radical RS-CH(R')-CH₂• Thiyl_Radical->Carbon_Radical + R'CH=CH₂ Thioether RS-CH(R')-CH₃ Carbon_Radical->Thioether + R-SH - RS• Thiol_Ene_Michael_Addition Thiol R-SH Thiolate RS⁻ Thiol->Thiolate + Base - Base-H⁺ Base Base Carbanion RS-CH(R')-CH₂⁻ Thiolate->Carbanion + Alkene Alkene R'CH=CH₂ (electron-deficient) Thioether RS-CH(R')-CH₃ Carbanion->Thioether + Base-H⁺ - Base Conjugate_Acid Base-H⁺ Photoinitiated_Thiol_Ene_Workflow Start Start Dissolve Dissolve Thiol, Alkene, and Photoinitiator Start->Dissolve Degas Degas with N₂ or Ar Dissolve->Degas Irradiate Irradiate with UV light Degas->Irradiate Monitor Monitor Reaction Progress Irradiate->Monitor Monitor->Irradiate Incomplete Workup Solvent Evaporation Monitor->Workup Complete Purify Purification (e.g., Chromatography) Workup->Purify End End Purify->End Tetrazine_Ligation_Mechanism Tetrazine 1,2,4,5-Tetrazine Cycloadduct [4+2] Cycloadduct Tetrazine->Cycloadduct + Alkene (IEDDA) Alkene Terminal Alkene Dihydropyridazine Dihydropyridazine Cycloadduct->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Cycloadduct->Nitrogen

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Protected Allylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of protected allylglycine derivatives. The functionalization of this versatile building block through Suzuki-Miyaura, Heck, and Sonogashira reactions opens avenues for the synthesis of novel unnatural amino acids, which are pivotal in modern drug discovery and development for creating peptides and peptidomimetics with enhanced therapeutic properties.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Their reliability, functional group tolerance, and predictable stereochemistry have made them indispensable in the pharmaceutical industry. Protected allylglycine, a chiral building block, serves as an excellent substrate for these transformations. Its terminal alkene moiety can be functionalized to introduce a wide range of chemical diversity, leading to the creation of novel amino acid derivatives for incorporation into peptides and other bioactive molecules. This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—as applied to protected allylglycine, providing detailed methodologies and representative data.

General Experimental Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling of a protected allylglycine derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reactants: - Protected Allylglycine - Coupling Partner - Base, Solvent setup Set up Reaction under Inert Atmosphere (Ar/N2) prep_reagents->setup prep_catalyst Prepare Catalyst System: - Palladium Precatalyst - Ligand prep_catalyst->setup addition Add Reagents and Catalyst System setup->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Reaction (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction purification Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization yield Determine Yield and Purity characterization->yield

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by reacting an organoboron compound with a halide or triflate. In the context of protected allylglycine, this reaction is typically used to introduce aryl or vinyl substituents at the terminal position of the allyl group, following a hydroboration step. Alternatively, allylic carbonates of protected hydroxymethylglycine can be directly coupled with boronic acids.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) R1-Pd(II)-OR(L2) R1-Pd(II)-OR(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-OR(L2) Ligand Exchange (Base) R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-OR(L2)->R1-Pd(II)-R2(L2) Transmetalation (R2-B(OR)2) R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination (R1-R2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Arylation of N-Boc-Allylglycine Derivative

This protocol describes the hydroboration of N-Boc-allylglycine methyl ester followed by a Suzuki-Miyaura coupling with an aryl halide. This two-step, one-pot procedure allows for the synthesis of various β-aryl-substituted alanine derivatives.

Materials:

  • N-Boc-allylglycine methyl ester

  • 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Aryl bromide/iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, degassed

Procedure:

  • To a solution of N-Boc-allylglycine methyl ester (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere, add 9-BBN (1.1 mmol) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • To the resulting organoborane solution, add the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and a solution of K₂CO₃ (3.0 mmol) in degassed water (1 mL).

  • Heat the mixture to reflux (approximately 65-70 °C) and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired β-aryl-substituted alanine derivative.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of hydroborated N-Boc-allylglycine methyl ester with various aryl bromides.

EntryAryl Bromide (Ar-Br)ProductYield (%)
14-BromotolueneN-Boc-β-(4-methylphenyl)alanine methyl ester85
24-BromoanisoleN-Boc-β-(4-methoxyphenyl)alanine methyl ester82
31-Bromo-4-fluorobenzeneN-Boc-β-(4-fluorophenyl)alanine methyl ester78
41-Bromo-4-(trifluoromethyl)benzeneN-Boc-β-(4-(trifluoromethyl)phenyl)alanine methyl ester75
52-BromopyridineN-Boc-β-(pyridin-2-yl)alanine methyl ester65

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] For protected allylglycine, this reaction can be used to introduce aryl or vinyl substituents, leading to the formation of vinylglycine or styrylglycine derivatives.

Catalytic Cycle

The catalytic cycle for the Heck reaction is outlined below.

Heck_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) Alkene_Complex R-Pd(II)-X(L)(Alkene) R-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Sigma_Alkyl_Complex σ-Alkyl-Pd(II) Alkene_Complex->Sigma_Alkyl_Complex Migratory Insertion Sigma_Alkyl_Complex->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (Base) Sonogashira_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition (R1-X) Pd-Acetylide_Complex R1-Pd(II)-C≡CR2(L) R1-Pd(II)-X(L2)->Pd-Acetylide_Complex Transmetalation (from Cu-acetylide or direct) R1-Pd(II)-C≡CR2(L2) R1-Pd(II)-C≡CR2(L2) R1-Pd(II)-C≡CR2(L2)->Pd(0)L2 Reductive Elimination (R1-C≡CR2) Pd-Acetylide_Complex->R1-Pd(II)-C≡CR2(L2) Ligand Reassociation

References

Application Notes and Protocols for the Enzymatic Resolution of (S)-Allylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-allylglycine and its derivatives are valuable chiral building blocks in the synthesis of various pharmaceutical compounds and are utilized in the development of novel therapeutics. The precise stereochemistry of these unnatural amino acids is crucial for their biological activity and efficacy. Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign method for obtaining enantiomerically pure (S)-allylglycine derivatives, overcoming the limitations of classical chemical resolution methods. This application note provides a detailed overview and protocols for the lipase-catalyzed kinetic resolution of racemic allylglycine derivatives. Lipases, such as those from Pseudomonas cepacia and Candida antarctica, are particularly effective for this transformation due to their broad substrate specificity and high enantioselectivity.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is based on the principle that the two enantiomers of a racemic mixture react at different rates in the presence of a chiral catalyst, in this case, a lipase. In the hydrolysis of a racemic N-acyl-allylglycine ester, the lipase will selectively hydrolyze one enantiomer (typically the L- or S-enantiomer) to the corresponding carboxylic acid at a much higher rate than the other. This results in a mixture of the unreacted ester (enriched in the D- or R-enantiomer) and the hydrolyzed acid (in the L- or S-form), which can then be separated.

Applications in Drug Development

The allyl group in (S)-allylglycine serves as a versatile handle for bioorthogonal chemistry, allowing for the site-specific modification of proteins and the development of antibody-drug conjugates (ADCs) and other targeted therapies. The incorporation of (S)-allylglycine into peptides and proteins can be used to study protein-protein interactions, for in-vivo imaging, and to enhance the therapeutic properties of biomolecules.

Data Presentation: Lipase Screening for Enantioselective Hydrolysis

The selection of the appropriate lipase is critical for a successful kinetic resolution. The following table summarizes illustrative data from a typical screening of various commercially available lipases for the hydrolysis of a racemic N-acyl-allylglycine methyl ester.

Lipase SourceEnzyme FormulationConversion (%)Enantiomeric Excess of Acid (ee_S, %)Enantiomeric Excess of Ester (ee_R, %)Enantioselectivity (E)
Pseudomonas cepaciaImmobilized (Amano PS-IM)48>9996>200
Candida antarctica BImmobilized (Novozym 435)509898150
Pseudomonas fluorescensFree powder45958580
Porcine PancreasCrude extract52928855
Candida rugosaFree powder35806520

Note: This data is illustrative and based on typical results for the resolution of similar N-acyl amino acid esters. Actual results may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic N-Acyl-Allylglycine Methyl Ester

This protocol describes a general method for the enzymatic kinetic resolution of a racemic N-acyl-allylglycine methyl ester via hydrolysis.

Materials:

  • Racemic N-acyl-allylglycine methyl ester

  • Selected Lipase (e.g., Pseudomonas cepacia lipase, immobilized)

  • Phosphate buffer (0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the racemic N-acyl-allylglycine methyl ester (1.0 g, 1.0 equiv) in a mixture of phosphate buffer (20 mL) and MTBE (20 mL).

  • Enzyme Addition: Add the selected lipase (e.g., Pseudomonas cepacia lipase, 200 mg) to the reaction mixture.

  • Incubation: Stir the mixture at a constant temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. Separate the organic and aqueous layers.

  • Isolation of Unreacted Ester: Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted (R)-N-acyl-allylglycine methyl ester.

  • Isolation of the Acid Product: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. Extract the (S)-N-acyl-allylglycine with ethyl acetate (3 x 20 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting acid and ester by column chromatography on silica gel if necessary.

  • Analysis: Determine the enantiomeric excess of the purified acid and ester by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).

Conditions:

  • Mobile Phase: A mixture of hexanes and isopropanol (e.g., 90:10 v/v) with a small amount of trifluoroacetic acid (0.1%) for the analysis of the acid. The exact ratio may need to be optimized for baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Procedure:

  • Prepare standard solutions of the racemic N-acyl-allylglycine methyl ester and the corresponding racemic acid in the mobile phase.

  • Inject the standards to determine the retention times of the R and S enantiomers.

  • Prepare samples of the purified (S)-acid and (R)-ester from the enzymatic resolution and inject them into the HPLC system.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic resolution of (S)-allylglycine derivatives.

Enzymatic_Resolution_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Resolution cluster_separation Separation and Purification cluster_analysis Analysis Racemic Racemic N-Acyl-Allylglycine Methyl Ester Reaction Reaction Vessel (Phosphate Buffer/MTBE) Racemic->Reaction Incubation Incubation (30°C, Stirring) Reaction->Incubation Lipase Lipase (e.g., Pseudomonas cepacia) Lipase->Reaction Filtration Filter to remove enzyme Incubation->Filtration Separation Separatory Funnel (Organic/Aqueous Separation) Filtration->Separation Acidification Acidify Aqueous Layer (1M HCl) Separation->Acidification Aqueous Layer Extraction_Ester Extract with NaHCO3 (Isolate Ester) Separation->Extraction_Ester Organic Layer Extraction_Acid Extract with Ethyl Acetate (Isolate Acid) Acidification->Extraction_Acid R_Ester (R)-N-Acyl-Allylglycine Methyl Ester Extraction_Ester->R_Ester Purification Column Chromatography Extraction_Acid->Purification S_Product (S)-N-Acyl-Allylglycine (Acid) Purification->S_Product HPLC Chiral HPLC Analysis (ee determination) S_Product->HPLC R_Ester->HPLC

Caption: Workflow for the enzymatic kinetic resolution of a racemic N-acyl-allylglycine methyl ester.

The logical relationship for achieving the desired (S)-allylglycine derivative is depicted in the following signaling pathway-style diagram.

Synthesis_Pathway Start Racemic N-Acyl-Allylglycine Ester ((R/S)-Ester) Hydrolysis Selective Hydrolysis of (S)-Ester Start->Hydrolysis Enzyme Enantioselective Lipase (e.g., PCL) Enzyme->Hydrolysis Products Mixture: (S)-Acid + (R)-Ester Hydrolysis->Products Separation Separation Products->Separation S_Acid (S)-N-Acyl-Allylglycine (Desired Product) Separation->S_Acid R_Ester (R)-N-Acyl-Allylglycine Ester (Unreacted Substrate) Separation->R_Ester Deprotection Deprotection S_Acid->Deprotection Final_Product (S)-Allylglycine Deprotection->Final_Product

Caption: Logical pathway for the synthesis of (S)-allylglycine via enzymatic resolution.

Application Notes and Protocols: Thiol-Ene Reaction on Cbz-Allylglycine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol-ene reaction, a cornerstone of "click chemistry," offers a highly efficient and orthogonal method for the modification of biomolecules.[1] This radical-mediated addition of a thiol to an alkene proceeds with high yields, minimal byproducts, and is tolerant of a wide range of functional groups, making it an invaluable tool in peptide science and drug development.[1] The reaction can be initiated by UV light, often in the presence of a photoinitiator, under mild and aqueous-compatible conditions.[1] This application note provides a detailed protocol for the thiol-ene reaction on the side chain of N-Carbobenzyloxy-allylglycine (Cbz-allylglycine), a versatile building block for the synthesis of modified peptides and peptidomimetics.

The terminal alkene of the allylglycine side chain serves as an excellent substrate for the anti-Markovnikov addition of a thiyl radical, leading to the formation of a stable thioether linkage. This method allows for the introduction of a diverse array of functionalities onto the amino acid scaffold, depending on the choice of thiol.

Data Presentation

While specific quantitative data for the thiol-ene reaction on Cbz-allylglycine is not extensively reported, studies on the closely related Boc-allylglycine have demonstrated high to quantitative yields with a variety of thiols. The following table summarizes representative data from the reaction of Boc-allylglycine with various thiols, which is expected to be comparable for Cbz-allylglycine due to the similar electronic nature of the protecting groups.

ThiolSolventInitiatorReaction TimeYield (%)Reference
1-DodecanethiolEthanolUV Irradiation1 h>95%(Karmann and Kazmaier, 2013)[1]
1-OctanethiolEthanolUV Irradiation1 h>95%(Karmann and Kazmaier, 2013)[1]
2-MercaptoethanolEthanolUV Irradiation1 h>95%(Karmann and Kazmaier, 2013)[1]
3-Mercaptopropionic acidEthanolUV Irradiation1 h>95%(Karmann and Kazmaier, 2013)[1]
N-Boc-cysteine methyl esterEthanolUV Irradiation1 h>95%(Karmann and Kazmaier, 2013)[1]

Experimental Protocols

This section provides a detailed methodology for the photoinitiated thiol-ene reaction on the Cbz-allylglycine side chain.

Materials
  • N-Cbz-L-allylglycine

  • Thiol of choice (e.g., 1-dodecanethiol, 2-mercaptoethanol)

  • 2,2-Dimethoxy-2-phenylacetophenone (DPAP) or other suitable photoinitiator

  • Anhydrous ethanol or other suitable solvent (e.g., DMF, acetonitrile)

  • Nitrogen or Argon gas

  • UV lamp (e.g., 365 nm)

  • Quartz reaction vessel or borosilicate glass vial

  • Stir plate and stir bar

  • Rotary evaporator

  • Silica gel for flash column chromatography

  • Solvents for flash chromatography (e.g., hexane, ethyl acetate)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • TLC stain (e.g., potassium permanganate, ninhydrin)

General Procedure for Photoinitiated Thiol-Ene Reaction
  • Reaction Setup: In a quartz reaction vessel or a borosilicate glass vial equipped with a magnetic stir bar, dissolve N-Cbz-L-allylglycine (1.0 eq.) and the desired thiol (1.1 - 1.5 eq.) in anhydrous ethanol (or another suitable solvent) to a concentration of 0.1 M.

  • Inert Atmosphere: Deoxygenate the solution by bubbling with nitrogen or argon gas for 15-20 minutes. This is crucial as oxygen can quench the radical reaction.

  • Initiator Addition: Add the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (DPAP, 0.1 eq.), to the reaction mixture.

  • UV Irradiation: Place the reaction vessel under a UV lamp (e.g., 365 nm) at room temperature and irradiate with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Monitoring: To monitor the reaction, take small aliquots at regular intervals and analyze by TLC. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the thioether product will indicate the reaction's progress.

  • Workup: Once the reaction is complete (typically within 1-2 hours), remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and can be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Visualizations

Thiol-Ene Reaction Workflow

Thiol_Ene_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Cbz-Allylglycine Cbz-Allylglycine Mixing Mixing Cbz-Allylglycine->Mixing Thiol Thiol Thiol->Mixing Solvent Solvent Solvent->Mixing Photoinitiator Photoinitiator Photoinitiator->Mixing Degassing Degassing Mixing->Degassing UV_Irradiation UV Irradiation (365 nm) Degassing->UV_Irradiation Solvent_Removal Solvent Removal UV_Irradiation->Solvent_Removal Purification Flash Chromatography Solvent_Removal->Purification Characterization NMR, MS Purification->Characterization Thiol_Ene_Mechanism Initiator Initiator Thiyl_Radical Thiyl Radical (R-S•) Initiator->Thiyl_Radical Initiation (UV light) Carbon_Radical Carbon-centered Radical Thiyl_Radical->Carbon_Radical Addition to Alkene Alkene Cbz-Allylglycine Alkene->Carbon_Radical Carbon_Radical->Thiyl_Radical Chain Transfer Thioether_Product Thioether Product Carbon_Radical->Thioether_Product Hydrogen Abstraction Thiol Thiol (R-SH) Thiol->Thioether_Product

References

Application Notes and Protocols for Peptide Stapling Using Cbz-allylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Carboxybenzyl-allylglycine (Cbz-allylglycine) in peptide stapling. This technique is a powerful tool for constraining peptides into an α-helical conformation, thereby enhancing their biological activity, stability, and cell permeability. The information presented here is intended to guide researchers in the design, synthesis, and application of stapled peptides for targeting intracellular protein-protein interactions (PPIs), with a focus on the p53-MDM2 and Bcl-2 family interactions.

Introduction to Peptide Stapling

Peptide stapling is a strategy used in medicinal chemistry to stabilize the α-helical secondary structure of peptides.[1] This is achieved by introducing a covalent cross-link between two amino acid side chains, effectively creating a "staple". All-hydrocarbon stapling, a common method, utilizes ring-closing metathesis (RCM) to connect two olefin-bearing unnatural amino acids.[2] This conformational reinforcement can lead to several advantageous properties, including increased proteolytic resistance, enhanced target affinity, and improved cell penetration.[3][4]

Cbz-allylglycine serves as a valuable building block for hydrocarbon stapling. The Cbz (Carboxybenzyl) protecting group for the N-terminus is orthogonal to the commonly used Fmoc (Fluorenylmethyloxycarbonyl) protecting group for the α-amino group of other amino acids in the peptide sequence. This orthogonality allows for selective deprotection and manipulation during solid-phase peptide synthesis (SPPS).

Key Applications and Targeted Signaling Pathways

Stapled peptides are particularly effective at disrupting protein-protein interactions (PPIs) that are often considered "undruggable" with small molecules. Two well-studied examples are the p53-MDM2 and the Bcl-2 family interactions, both of which are critical regulators of apoptosis (programmed cell death).

The p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53.[5][6] Stapled peptides designed to mimic the p53 α-helix can bind to MDM2 with high affinity, disrupting the p53-MDM2 interaction, thereby stabilizing and activating p53.[7] This activation can lead to cell cycle arrest and apoptosis in cancer cells.[8][9]

p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Stapled Peptide Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding Proteasome Proteasome p53->Proteasome Degradation p53_genes p53 Target Genes p53->p53_genes Transcription of MDM2 MDM2->p53 Ubiquitination Stapled_Peptide Stapled Peptide (Cbz-allylglycine derived) MDM2_i MDM2 Stapled_Peptide->MDM2_i Inhibition p53_i p53 (stabilized) Apoptosis Apoptosis p53_i->Apoptosis Induction

p53-MDM2 signaling and stapled peptide inhibition.
The Bcl-2 Family Apoptosis Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[10][11] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[12] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic "BH3-only" proteins, preventing the activation of Bax and Bak.[13] During cellular stress, BH3-only proteins are upregulated and bind to the anti-apoptotic Bcl-2 members, releasing the pro-apoptotic activators.[14] This leads to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[14] Stapled peptides mimicking the BH3 domain of pro-apoptotic proteins can bind to anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis in cancer cells.[15]

Bcl2_Pathway cluster_0 Apoptotic Signaling cluster_1 Stapled Peptide Intervention Cellular_Stress Cellular_Stress BH3_only BH3-only proteins (e.g., Bim, Bid) Cellular_Stress->BH3_only Upregulation Anti_Apoptotic Anti-apoptotic Bcl-2 (e.g., Bcl-2, Bcl-xL) BH3_only->Anti_Apoptotic Inhibition Pro_Apoptotic Pro-apoptotic (Bax, Bak) Anti_Apoptotic->Pro_Apoptotic Sequestration (Inhibition) MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Pro_Apoptotic->MOMP Activation Apoptosis Apoptosis MOMP->Apoptosis Initiation Stapled_BH3 Stapled BH3 Peptide Stapled_BH3->Anti_Apoptotic Mimics BH3-only, Inhibits

Bcl-2 family apoptosis pathway and stapled peptide action.

Quantitative Data on Stapled Peptides

The efficacy of peptide stapling can be quantified through various biophysical and cellular assays. The following tables summarize representative data from studies on stapled peptides, highlighting the improvements in key parameters compared to their linear counterparts.

Table 1: Comparison of α-Helicity

Peptide Stapling MethodUnstapled Helicity (%)Stapled Helicity (%)Fold IncreaseReference
Hydrocarbon (i, i+4)30.360.82.0[16]
Hydrocarbon (i, i+7)44.781.41.8[16]
Lactam (i, i+4)Low55.5-[17]
Thioether (i, i+4)Low23-[17]

Table 2: Comparison of Binding Affinity

TargetStapling MethodUnstapled Kd (nM)Stapled Kd (nM)Fold ImprovementReference
MDM2Lactam (i, i+4)>1000200-500>2-5[4]
MDM2Hydrocarbon (i, i+7)>1000500-1000>1-2[4]
Bcl-xLHydrocarbon (i, i+7)130353.7[18]

Table 3: Comparison of Cellular Uptake

Stapling MethodRelative Cellular UptakeFactors Influencing UptakeReference
HydrocarbonVariableHydrophobicity, charge, staple position[19][20]
LactamGenerally lower than hydrocarbonLower hydrophobicity[21]
Unstapled (with olefinic aa)Higher than stapledIncreased overall hydrophobicity[19]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a stapled peptide using Cbz-allylglycine. The workflow involves solid-phase peptide synthesis (SPPS), on-resin ring-closing metathesis (RCM), and subsequent cleavage and purification.

Experimental_Workflow Start Start Resin_Prep Resin Preparation (e.g., Wang or Rink Amide resin) Start->Resin_Prep SPPS Solid-Phase Peptide Synthesis (SPPS) Resin_Prep->SPPS Incorp_Allylglycine Incorporate Fmoc-Allylglycine SPPS->Incorp_Allylglycine Incorp_Cbz_AA Incorporate Cbz-Amino Acid (N-terminus) SPPS->Incorp_Cbz_AA Incorp_Allylglycine->SPPS Continue SPPS RCM On-Resin Ring-Closing Metathesis (RCM) Incorp_Cbz_AA->RCM Cleavage Cleavage from Resin and Deprotection RCM->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Analysis (e.g., Mass Spec, CD) Purification->Analysis End End Analysis->End

Workflow for stapled peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support using a combination of Fmoc and Cbz protecting groups.

Materials:

  • Wang or Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-allylglycine

  • Cbz-protected amino acid for the N-terminus

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Reaction vessel with a sintered glass frit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.[22]

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[23]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-allylglycine at the desired positions for stapling.

  • N-terminal Cbz-Amino Acid Coupling: For the final amino acid at the N-terminus, use the Cbz-protected amino acid in the coupling step (step 3).

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the formation of the hydrocarbon staple on the resin-bound peptide.

Materials:

  • Grubbs' first or second-generation catalyst

  • Anhydrous, degassed 1,2-dichloroethane (DCE) or DCM

  • Nitrogen or Argon atmosphere

Procedure:

  • Resin Preparation: After the final coupling, wash the peptide-resin with DCM (5x) and swell in the reaction solvent (DCE or DCM) for 20 minutes.

  • Catalyst Addition: Dissolve the Grubbs' catalyst (0.1-0.2 eq. relative to resin loading) in the reaction solvent to make a ~10 mM solution.[2]

  • Metathesis Reaction: Add the catalyst solution to the resin and agitate under an inert atmosphere at room temperature for 2-4 hours.[2] A second addition of fresh catalyst may be required for complete conversion.

  • Reaction Quenching and Washing: Drain the catalyst solution. Wash the resin extensively with the reaction solvent (5x), DMF (5x), and DCM (5x) to remove all traces of the ruthenium catalyst.[24]

Protocol 3: Peptide Cleavage and Deprotection

This protocol details the cleavage of the stapled peptide from the resin and the removal of side-chain and Cbz protecting groups.

Materials:

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Cold diethyl ether

  • For Cbz deprotection: Palladium on carbon (Pd/C), Hydrogen source (H₂ balloon or transfer hydrogenation reagent like ammonium formate)

  • Solvent for hydrogenation: Methanol or Acetic Acid

Procedure:

  • TFA Cleavage: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[23]

  • Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice. Dry the crude peptide under vacuum.

  • Cbz Deprotection (Hydrogenolysis):

    • Dissolve the crude peptide in methanol or acetic acid.

    • Add Pd/C catalyst (5-10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon) for 2-16 hours until the reaction is complete (monitored by HPLC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Purification: Purify the deprotected stapled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. Assess the α-helicity using circular dichroism (CD) spectroscopy.

Conclusion

The use of Cbz-allylglycine in conjunction with Fmoc-based SPPS provides a robust and versatile method for the synthesis of hydrocarbon-stapled peptides. These conformationally constrained peptides are valuable tools for interrogating and inhibiting challenging protein-protein interactions. The protocols and data presented herein offer a comprehensive guide for researchers to design, synthesize, and evaluate stapled peptides for applications in chemical biology and drug discovery.

References

Application Notes and Protocols for the Synthesis of Peptide Libraries with (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy in modern drug discovery and chemical biology. (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, a protected form of allylglycine, offers a versatile tool for creating peptide libraries with enhanced functionalities. The allyl side chain serves as a reactive handle for a variety of post-synthetic modifications, enabling the generation of peptides with improved stability, novel structural motifs, and enhanced therapeutic potential.[1] This document provides detailed application notes and protocols for the synthesis, purification, and characterization of peptide libraries incorporating this unique building block.

The allyl group of this compound is orthogonal to standard Boc and Fmoc protecting group strategies used in solid-phase peptide synthesis (SPPS).[1] This allows for selective chemical modifications at any stage of the synthesis, facilitating applications such as peptide macrocyclization, the introduction of functional moieties through olefin metathesis, and thiol-ene "click" chemistry.[1]

Core Applications and Methodologies

The primary utility of incorporating this compound into peptide libraries lies in the chemical reactivity of its allyl side chain. This enables a range of powerful applications:

  • Peptide Macrocyclization: The formation of cyclic peptides can lead to increased conformational stability, enhanced receptor affinity, and improved resistance to metabolic degradation.[1] On-resin cyclization is a common strategy to minimize the formation of oligomeric side products.

  • Cross-Metathesis: The reaction of the allyl group with other olefins using a ruthenium catalyst allows for the introduction of a diverse array of substituents, such as fluorescent probes, glycosides, or lipophilic chains.[1]

  • Thiol-Ene "Click" Chemistry: The efficient and specific reaction between the allyl group and thiols provides a robust method for introducing various functionalities.[2][3]

The synthesis of peptide libraries containing this compound is most commonly achieved through solid-phase peptide synthesis (SPPS).[1] Both Boc and Fmoc protection strategies can be employed, with the Cbz (benzyloxycarbonyl) group on the allylglycine derivative being compatible with both.

Data Presentation: Synthesis and Characterization

The successful synthesis of peptide libraries is evaluated by the yield and purity of the individual peptide members. While these parameters can vary depending on the specific sequence and length of the peptides, the following tables provide representative data for the synthesis of a model pentapeptide library incorporating this compound.

Table 1: Representative Yields for a Model Pentapeptide Library

Peptide SequenceCrude Yield (%)Purified Yield (%)
Ac-Ala-Ala-X-Ala-Ala-NH₂7545
Ac-Gly-Leu-X-Val-Phe-NH₂7241
Ac-Arg-Gly-X-Asp-Tyr-NH₂6838

X represents this compound. Yields are calculated based on the initial resin loading.

Table 2: Purity Analysis of Representative Peptides from the Library

Peptide SequencePurity by RP-HPLC (%)Mass Spectrometry (Observed/Calculated)
Ac-Ala-Ala-X-Ala-Ala-NH₂>95547.3 / 547.6
Ac-Gly-Leu-X-Val-Phe-NH₂>95721.4 / 721.8
Ac-Arg-Gly-X-Asp-Tyr-NH₂>95896.4 / 896.9

Purity is determined after purification by reverse-phase high-performance liquid chromatography (RP-HPLC). Mass is verified by electrospray ionization mass spectrometry (ESI-MS).

Experimental Protocols

This section provides detailed methodologies for the synthesis of peptide libraries incorporating this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound (Boc Chemistry)

This protocol outlines the manual synthesis of a peptide library on a solid support using Boc chemistry.

Materials:

  • Pre-loaded MBHA resin (for peptide amides)

  • N-Boc protected amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the pre-loaded resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with 50% TFA in DCM for 30 minutes.[1]

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF for 5 minutes, followed by washing with DMF (3x).[1]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next N-Boc protected amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

    • For the incorporation of this compound, use the same coupling procedure.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.[4]

Protocol 2: On-Resin Cyclization of a Peptide Containing this compound

This protocol describes a head-to-tail cyclization of a linear peptide precursor on the solid support.

Materials:

  • Peptide-resin with N-terminal Fmoc protection and a C-terminal allyl ester.

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))

  • Triphenylphosphine

  • Formic acid

  • Diethylamine

  • Dry Tetrahydrofuran (THF)

  • DMF

  • DCM

  • PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIEA

Procedure:

  • Allyl Ester Deprotection:

    • Prepare a deprotection mixture by dissolving triphenylphosphine (3 eq.) in dry THF, cooling on ice, and adding formic acid (10 eq.) and diethylamine (10 eq.).[5]

    • Add this mixture to Pd(PPh₃)₄ (0.3 eq.) on ice.[5]

    • Add the final deprotection mixture to the peptide-resin and shake gently at room temperature overnight in the dark.[5]

  • Washing: Drain the resin and wash with THF (2x), DMF (2x), DCM (2x), and 0.5% DIEA in DMF (1x). Let the resin stand in 0.5% DIEA/DMF for 10 minutes, then drain and wash with DMF (2x).[5]

  • N-terminal Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • On-Resin Cyclization:

    • Add PyBOP (5 eq.), HOBt (5 eq.), and DIEA (10 eq.) in DMF to the resin.[5]

    • Shake at room temperature for 2-4 hours, monitoring the reaction progress.[5]

  • Washing: Drain the resin and wash with DMF (3x) and DCM (3x).

  • Cleavage and Purification: Cleave the cyclized peptide from the resin using an appropriate cleavage cocktail and purify by RP-HPLC.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway where a peptide library could be used to screen for inhibitors of a protein-protein interaction (PPI), such as the interaction between a kinase and its substrate.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Downstream_Effector Downstream Effector Phospho_Substrate->Downstream_Effector Activation Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Leads to Peptide_Library Peptide Library (Inhibitors) Peptide_Library->Kinase Inhibition of Substrate Binding

Caption: A generic kinase signaling pathway targeted by a peptide library.

Experimental Workflow Diagram: Peptide Library Synthesis and Screening

This diagram outlines the general workflow for the synthesis of a peptide library incorporating this compound and its subsequent screening for bioactive hits.

Experimental_Workflow cluster_synthesis Library Synthesis cluster_screening Screening cluster_validation Hit Validation Resin Solid Support (Resin) SPPS Solid-Phase Peptide Synthesis (with Cbz-allylGlycine) Resin->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Library Peptide Library Purification->Library Binding_Assay Binding Assay (e.g., ELISA, SPR) Library->Binding_Assay Target Target Protein Target->Binding_Assay Hit_ID Hit Identification Binding_Assay->Hit_ID Resynthesis Hit Resynthesis & Characterization Hit_ID->Resynthesis Functional_Assay Functional Assay Resynthesis->Functional_Assay Lead_Opt Lead Optimization Functional_Assay->Lead_Opt

Caption: Workflow for peptide library synthesis and screening.

Logical Relationship Diagram: Alanine Scanning Library

This diagram illustrates the concept of an alanine scanning library, where each amino acid in a parent sequence is systematically replaced with alanine to identify key residues for bioactivity.

Caption: Alanine scanning library concept and activity assessment.

References

Troubleshooting & Optimization

Preventing racemization during coupling of Cbz-allylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the coupling of Cbz-allylglycine, focusing on the prevention of racemization.

Frequently Asked Questions (FAQs)

Q1: Why is Cbz-allylglycine susceptible to racemization during coupling?

A1: Racemization during peptide coupling primarily occurs through two mechanisms: the formation of a planar oxazolone intermediate or direct enolization of the activated amino acid.[1] Cbz-allylglycine is particularly susceptible due to the electronic properties of the allyl group on its side chain. The double bond in the allyl group can stabilize a negative charge at the α-carbon, making the α-proton more acidic and easier to remove, which facilitates both racemization pathways.[2][3]

Q2: What are the primary factors that influence racemization of Cbz-allylglycine?

A2: Several factors can significantly impact the degree of racemization during the coupling of Cbz-allylglycine:

  • Coupling Reagent: The choice of coupling reagent is critical. While highly efficient, some reagents are more prone to causing racemization.[4]

  • Base: The type and concentration of the base used can promote racemization. Stronger bases and excess base increase the risk.[5]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[6]

  • Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of intermediates, thereby affecting racemization.[7]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the amine component can increase the risk of racemization.[8]

Q3: Which coupling reagents are recommended to minimize racemization of Cbz-allylglycine?

A3: For amino acids prone to racemization like Cbz-allylglycine, modern uronium/aminium or phosphonium salt reagents are generally recommended over traditional carbodiimides used alone.[4] Reagents such as HATU, HBTU, and COMU, especially when used with additives, have shown to be effective in suppressing racemization.[9][10]

Q4: What is the role of additives like HOBt and HOAt in preventing racemization?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[11] They react with the activated amino acid to form an active ester intermediate that is more stable and less prone to cyclizing into the problematic oxazolone intermediate.[4] HOAt is generally considered more effective than HOBt in reducing racemization.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
High levels of D-isomer detected after coupling Inappropriate coupling reagent: Some reagents are inherently more likely to cause racemization.- Switch to a modern uronium/aminium salt reagent like HATU or COMU.[9] - If using a carbodiimide (e.g., DIC), ensure the use of an additive like HOAt or Oxyma.[12][13]
Strong or excess base: The base used for activation can deprotonate the α-carbon.- Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA.[5] - Use the minimum necessary amount of base.
High reaction temperature: Increased temperature accelerates racemization.- Perform the coupling reaction at a lower temperature, such as 0 °C or even -15 °C.
Prolonged pre-activation: The activated amino acid is susceptible to racemization over time.- Minimize the pre-activation time to 1-2 minutes before adding the amine component.[8]
Low coupling yield with racemization-suppressing conditions Steric hindrance or difficult sequence: The bulky Cbz and allyl groups can slow down the reaction.- Increase the excess of the Cbz-allylglycine and coupling reagent (e.g., 1.5-2.0 equivalents). - Extend the coupling time, but monitor for racemization. - Consider a double coupling, where the coupling step is performed twice.[8]
Aggregation of the peptide chain: The growing peptide may become insoluble, hindering the reaction.- Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP). - Add a chaotropic salt like LiCl to the reaction mixture.[11]

Quantitative Data on Racemization

The following table summarizes the percentage of D-isomer formation for various coupling reagents under comparable experimental conditions for racemization-prone amino acids. While specific data for Cbz-allylglycine is limited, the data for structurally similar or sensitive amino acids provides a valuable reference.

Coupling Reagent/Method% D-Isomer (Epimerization)Reference(s)
HBTU 1.5 - 5.0%[9]
HATU 0.5 - 2.0%[4][9]
HCTU 1.0 - 4.0%[9]
TBTU 2.0 - 6.0%[9]
PyBOP 1.0 - 3.5%[9]
COMU < 1.0%[6][9]
DIC/HOBt 0.5 - 2.5%[9]
DIC/Oxyma Negligible to low[12]

Note: The extent of racemization is highly dependent on the specific amino acid, peptide sequence, and reaction conditions.

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Cbz-L-Allylglycine using HATU

This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a peptide containing Cbz-L-allylglycine, with a focus on minimizing racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • Cbz-L-allylglycine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N-Methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel with agitation capabilities

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Cbz-L-allylglycine (1.5 eq.) and HATU (1.45 eq.) in DMF.

    • Add NMM (3.0 eq.) to the activation mixture.

    • Allow the mixture to pre-activate for no more than 2 minutes at room temperature.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Immediately add the activated Cbz-L-allylglycine solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For potentially difficult couplings, the reaction can be monitored using a ninhydrin test.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times) and DMF (2-3 times) to remove excess reagents and by-products.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin to check for the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.

  • Continuation of Synthesis:

    • Proceed to the next step in your peptide synthesis workflow (e.g., Fmoc deprotection of the next amino acid).

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_AA Activated Cbz-Allylglycine Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemic_Peptide_Ox Racemic Peptide Product Oxazolone->Racemic_Peptide_Ox Nucleophilic Attack by Amine Activated_AA_Enol Activated Cbz-Allylglycine Enolate Planar Enolate Intermediate Activated_AA_Enol->Enolate Base-mediated α-proton abstraction Racemic_Peptide_Enol Racemic Peptide Product Enolate->Racemic_Peptide_Enol Protonation

Caption: Primary mechanisms leading to racemization during peptide coupling.

Troubleshooting_Workflow Start Racemization Detected in Cbz-Allylglycine Coupling Check_Reagent Evaluate Coupling Reagent Start->Check_Reagent Check_Base Assess Base and Concentration Check_Reagent->Check_Base Appropriate Solution_Reagent Switch to HATU, COMU, or DIC/HOAt Check_Reagent->Solution_Reagent Inappropriate Check_Temp Review Reaction Temperature Check_Base->Check_Temp Appropriate Solution_Base Use Weaker Base (NMM) and Stoichiometric Amount Check_Base->Solution_Base Too Strong/Excess Check_Preactivation Examine Pre-activation Time Check_Temp->Check_Preactivation Appropriate Solution_Temp Lower Temperature to 0°C Check_Temp->Solution_Temp Too High Solution_Preactivation Minimize Pre-activation to < 2 min Check_Preactivation->Solution_Preactivation Too Long End Racemization Minimized Check_Preactivation->End Appropriate Solution_Reagent->Check_Base Solution_Base->Check_Temp Solution_Temp->Check_Preactivation Solution_Preactivation->End

Caption: Troubleshooting workflow for racemization in Cbz-allylglycine coupling.

References

Technical Support Center: Optimization of Cbz Deprotection Conditions to Avoid Alkene Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of Carboxybenzyl (Cbz) protecting group removal, with a specific focus on preventing the unwanted reduction of alkenes.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for alkene reduction during Cbz deprotection?

A1: The most frequent cause of alkene reduction is the use of standard catalytic hydrogenation conditions, such as Palladium on carbon (Pd/C) with hydrogen gas (H₂). While highly effective for Cbz cleavage, this method is also proficient at reducing carbon-carbon double and triple bonds.[1]

Q2: How can I remove a Cbz group without reducing a double bond in my molecule?

A2: Several methods can achieve selective Cbz deprotection while preserving an alkene. The primary strategies include:

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in conjunction with a palladium catalyst, which can offer improved selectivity compared to H₂ gas.[1][2]

  • Acid-Mediated Cleavage: Strong acidic conditions can cleave the Cbz group without affecting most alkene functionalities.[1][3]

  • Nucleophilic Cleavage: This approach is suitable for substrates that are sensitive to both hydrogenation and acidic conditions.[4][5][6]

Q3: Are there any "alkene-safe" catalysts for hydrogenation-based Cbz deprotection?

A3: While standard Pd/C is often non-selective, modifications to the catalyst or reaction conditions can improve selectivity. Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/PbO), can sometimes be effective, although it is more commonly used for the selective reduction of alkynes to alkenes.[7] Careful screening of catalysts and conditions is always recommended.

Troubleshooting Guide

Problem: My alkene is being reduced during Cbz deprotection using Pd/C and H₂.
Potential Cause Recommended Solution
Non-selective nature of standard catalytic hydrogenation. Switch to a more selective deprotection method such as catalytic transfer hydrogenation, acid-mediated cleavage, or nucleophilic cleavage.
Over-reduction due to prolonged reaction time or harsh conditions. Carefully monitor the reaction progress and stop it as soon as the starting material is consumed. Consider lowering the hydrogen pressure or reaction temperature.
Catalyst activity. The activity of Pd/C can vary. A highly active catalyst may be less selective. Consider using an aged catalyst or a different grade of Pd/C.
Problem: My Cbz deprotection is incomplete or slow when trying to use milder conditions to spare my alkene.
Potential Cause Recommended Solution
Insufficient catalyst loading or activity. Increase the catalyst loading or use a fresh batch of a more active catalyst if selectivity is not an issue with that specific catalyst. For transfer hydrogenation, ensure the hydrogen donor is fresh and used in sufficient excess.
Poor solubility of the substrate. Choose a solvent system that fully dissolves the starting material to ensure efficient contact with the catalyst or reagent.
Product inhibition. The deprotected amine product can sometimes inhibit the catalyst. Adding a small amount of a weak acid might help by protonating the product.

Comparative Data of Deprotection Methods

The following table summarizes the performance of different Cbz deprotection methods in the presence of sensitive functional groups like alkenes.

Method Reagents/Catalyst Typical Conditions Selectivity for Cbz over Alkene Yield (%) Advantages Disadvantages
Catalytic Hydrogenation 10% Pd/C, H₂MeOH or EtOH, RT, 1 atmLow to ModerateVariableWell-established, clean byproducts.[1][4]Often reduces alkenes and other functional groups.[1][4]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium FormateMeOH or EtOH, RT to refluxGood to ExcellentHighAvoids handling H₂ gas, often faster and more selective.[2][4]Requires removal of the hydrogen donor byproduct.
Acid-Mediated Cleavage HBr in Acetic AcidRT, 2-16 hoursExcellentGood to HighCompatible with reducible groups, metal-free.[1]Requires strongly acidic conditions which may not be suitable for all substrates.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAc, 75 °CExcellentHighIdeal for substrates sensitive to hydrogenation and acid.[4][5]Requires elevated temperatures and basic conditions.[4]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol is a safer and often more selective alternative to using hydrogen gas.

Materials:

  • Cbz-protected amine

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equivalent) in MeOH or EtOH.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Add ammonium formate (3-5 equivalents) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.[1]

Protocol 2: Acid-Mediated Cleavage using HBr in Acetic Acid

This method is suitable for substrates containing functional groups sensitive to reduction.[1]

Materials:

  • Cbz-protected amine

  • 33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH)

  • Glacial Acetic Acid

Procedure:

  • Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid.

  • Add a solution of 33% HBr in acetic acid.

  • Stir the mixture at room temperature for 2 to 16 hours, monitoring the reaction progress.

  • Upon completion, the product can often be precipitated by the addition of anhydrous ether.

  • Collect the precipitated product by filtration and wash with ether.

Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol

This protocol is advantageous for substrates containing functional groups that can poison palladium catalysts (e.g., sulfur-containing compounds).[4][5][6]

Materials:

  • Cbz-protected amine

  • 2-Mercaptoethanol

  • Potassium Phosphate (K₃PO₄)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • Dissolve the Cbz-protected amine (1 equivalent) in DMAc.

  • Add potassium phosphate (e.g., 2-4 equivalents).

  • Add 2-mercaptoethanol (e.g., 2 equivalents).

  • Heat the reaction mixture to 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualized Workflows

Deprotection_Decision_Tree start Substrate with Cbz and Alkene hydrogenation_sensitive Is the alkene sensitive to hydrogenation? start->hydrogenation_sensitive acid_sensitive Is the substrate sensitive to strong acid? hydrogenation_sensitive->acid_sensitive Yes standard_hydrogenation Standard Catalytic Hydrogenation (High Risk) hydrogenation_sensitive->standard_hydrogenation No catalyst_poison Does the substrate contain catalyst poisons (e.g., sulfur)? acid_sensitive->catalyst_poison Yes acid_cleavage Acid-Mediated Cleavage acid_sensitive->acid_cleavage No transfer_hydrogenation Catalytic Transfer Hydrogenation catalyst_poison->transfer_hydrogenation No nucleophilic_cleavage Nucleophilic Cleavage catalyst_poison->nucleophilic_cleavage Yes

Caption: Decision tree for selecting a Cbz deprotection method.

Transfer_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation dissolve Dissolve Cbz-amine in solvent (e.g., MeOH) add_pdc Add 10% Pd/C dissolve->add_pdc add_donor Add Hydrogen Donor (e.g., Ammonium Formate) add_pdc->add_donor stir Stir at RT or with gentle heating add_donor->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate filtrate filter->concentrate purify Purify if necessary concentrate->purify

Caption: General workflow for Catalytic Transfer Hydrogenation.

References

Troubleshooting low yield in the synthesis of Cbz-(S)-allylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Cbz-(S)-allylglycine, specifically addressing the issue of low reaction yields.

Troubleshooting Guide

Low yields in the synthesis of Cbz-(S)-allylglycine can arise from various factors throughout the experimental process. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of Cbz-(S)-allylglycine issue_reagents Problem with Starting Materials? start->issue_reagents issue_conditions Suboptimal Reaction Conditions? start->issue_conditions issue_workup Inefficient Workup/Purification? start->issue_workup cause_reagent_purity Impure (S)-allylglycine or Benzyl Chloroformate issue_reagents->cause_reagent_purity cause_reagent_degradation Degraded Benzyl Chloroformate (hydrolysis) issue_reagents->cause_reagent_degradation cause_ph Incorrect pH for Deprotonation issue_conditions->cause_ph cause_temp Poor Temperature Control issue_conditions->cause_temp cause_addition Simultaneous Reagent Addition issue_conditions->cause_addition cause_stirring Inefficient Stirring issue_conditions->cause_stirring cause_extraction Incorrect pH for Extraction issue_workup->cause_extraction cause_emulsion Emulsion Formation During Extraction issue_workup->cause_emulsion cause_precipitation Incomplete Product Precipitation issue_workup->cause_precipitation solution_reagent_purity Verify purity by NMR/LC-MS. Use fresh or purified reagents. cause_reagent_purity->solution_reagent_purity solution_reagent_degradation Use fresh benzyl chloroformate. Handle under inert atmosphere. cause_reagent_degradation->solution_reagent_degradation solution_ph Ensure pH is sufficiently basic (pH 9-10) to deprotonate the amino group. cause_ph->solution_ph solution_temp Maintain temperature at 0-5 °C during benzyl chloroformate addition. cause_temp->solution_temp solution_addition Add benzyl chloroformate dropwise to the amino acid solution. cause_addition->solution_addition solution_stirring Ensure vigorous stirring for proper mixing of the biphasic solution. cause_stirring->solution_stirring solution_extraction Acidify to pH 1-2 before extraction with organic solvent. cause_extraction->solution_extraction solution_emulsion Add brine to break emulsions. Centrifuge if necessary. cause_emulsion->solution_emulsion solution_precipitation Ensure complete acidification. Chill the solution to maximize precipitation. cause_precipitation->solution_precipitation

Caption: A flowchart for troubleshooting low yields in Cbz-(S)-allylglycine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Cbz protection of an amino acid like (S)-allylglycine?

A1: For standard amino acids, a typical yield for Cbz protection is in the range of 85-95%.[1] If your yield is significantly lower, it indicates a potential issue with the reaction conditions or workup procedure.

Q2: My yield is very low or I obtained no product. What is the most likely cause?

A2: A common critical error is the simultaneous addition of the base (e.g., sodium hydroxide solution) and benzyl chloroformate.[1][2] This can cause rapid hydrolysis of the benzyl chloroformate, preventing it from reacting with the (S)-allylglycine.[1] To rectify this, the (S)-allylglycine should first be dissolved in the basic solution, and then the benzyl chloroformate should be added dropwise while maintaining a low temperature.[3][4]

Q3: The reaction mixture is not homogenous. Is this a problem?

A3: The reaction is often biphasic (aqueous and organic layers). Therefore, vigorous stirring is crucial to ensure adequate mixing and facilitate the reaction between the deprotonated amino acid in the aqueous phase and the benzyl chloroformate.

Q4: What is the optimal pH for the reaction and workup?

A4: During the reaction, the pH should be sufficiently basic (typically pH 9-10) to ensure the amino group of (S)-allylglycine is deprotonated and thus nucleophilic.[1] For the workup, after washing with a solvent like diethyl ether to remove unreacted benzyl chloroformate, the aqueous layer should be acidified to a pH of 1-2.[1][3] This protonates the carboxylate, making the Cbz-(S)-allylglycine less soluble in water and allowing it to be extracted into an organic solvent or to precipitate out.

Q5: I am observing an oily product instead of a solid precipitate. How should I proceed?

A5: Oiling out can occur if the product has a low melting point or if impurities are present. Try cooling the solution in an ice bath for a longer period to induce crystallization. If that fails, proceed with an extraction using a suitable organic solvent like ethyl acetate or dichloromethane.[3] Subsequent purification by column chromatography may be necessary.

Q6: Can I use sodium carbonate instead of sodium hydroxide?

A6: While sodium carbonate can be used, it is a weaker base than sodium hydroxide.[2][4] You must ensure that the resulting pH is high enough to deprotonate the amino group of (S)-allylglycine effectively. Insufficient basicity can lead to a low yield.[1]

Experimental Protocol: Synthesis of Cbz-(S)-allylglycine

This protocol is a standard procedure for the benzyloxycarbonyl (Cbz) protection of (S)-allylglycine.

Diagram: Experimental Workflow

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Workup dissolve 1. Dissolve (S)-allylglycine in 1M NaOH (aq) at 0-5 °C add_cbz 2. Add Benzyl Chloroformate dropwise with vigorous stirring dissolve->add_cbz react 3. Stir at room temperature for 2-4 hours add_cbz->react wash 4. Wash with diethyl ether to remove excess Cbz-Cl react->wash acidify 5. Cool aqueous layer and acidify to pH 1-2 with HCl wash->acidify extract 6. Extract product with ethyl acetate acidify->extract dry 7. Dry organic layers and concentrate under vacuum extract->dry product Cbz-(S)-allylglycine dry->product

Caption: A step-by-step workflow for the synthesis of Cbz-(S)-allylglycine.

Methodology
  • Dissolution: Dissolve (S)-allylglycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) and cool the solution in an ice bath to 0-5 °C.[3]

  • Addition of Benzyl Chloroformate: While stirring the solution vigorously, add benzyl chloroformate (1.1-1.2 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.[3][4]

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[3]

  • Workup:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[3]

    • Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 1-2 with 1 M HCl.[3]

  • Extraction: Extract the product from the acidified aqueous layer with an organic solvent such as ethyl acetate (3x).[3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-(S)-allylglycine product.[3]

Quantitative Data Summary

The following table summarizes expected yields and key reaction parameters.

ParameterValueReference
Typical Yield 85-95%[1]
(S)-allylglycine 1.0 eq[3]
Base (e.g., NaOH) 2.5 eq[3]
Benzyl Chloroformate 1.1 - 1.2 eq[3][4]
Reaction Temperature 0-5 °C (addition)[3]
Reaction pH 9-10[1]
Workup pH 1-2[1][3]

References

Technical Support Center: Purification of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid (also known as Cbz-L-allylglycine). It is intended for researchers, scientists, and professionals in drug development who are working with this and similar Cbz-protected amino acids.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete deprotection steps.[1][2] Key impurities may include:

  • Unreacted Starting Materials: Residual L-allylglycine or benzyl chloroformate (Cbz-Cl).

  • Di-Cbz Adducts: Over-reaction leading to protection on other functional groups, if present.

  • Benzyl Alcohol: A byproduct of Cbz-Cl decomposition or deprotection.

  • Deletion or Insertion Sequences: In peptide synthesis, the accidental omission or double addition of an amino acid can occur.[3][4][5]

  • Incompletely Deprotected Sequences: Residual protecting groups on side chains or the N-terminus can lead to impurities.[1]

Q2: My final product is an oil or a waxy solid instead of the expected crystalline material. What could be the cause?

A2: The physical state of the purified product can be affected by residual solvents or the presence of impurities. An oily consistency often suggests that solvents like ethyl acetate or dichloromethane are trapped within the product. Impurities can also disrupt the crystal lattice formation, preventing solidification. It is also worth noting that while Cbz-protection often facilitates crystallization, it is not guaranteed for every derivative.[6]

Q3: I'm having difficulty purifying the compound by recrystallization. What solvents are recommended?

A3: For Cbz-protected amino acids, a common approach is to use a solvent system where the compound is soluble at high temperatures but poorly soluble at room or lower temperatures. Typical solvent systems for recrystallization include ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water.[7] The choice of solvent will depend on the specific impurities you are trying to remove.

Q4: What are the general parameters for purifying this compound using flash column chromatography?

A4: Flash column chromatography on silica gel is a standard method for purifying Cbz-protected amino acids.[8][9] A typical mobile phase would be a gradient of ethyl acetate in hexanes or petroleum ether. The polarity of the solvent system will need to be optimized based on the polarity of the impurities. A starting point could be a 10-20% ethyl acetate in hexanes mixture, gradually increasing the polarity.

II. Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield After Purification Product Loss During Extraction: The compound may have some water solubility, leading to loss in the aqueous phase during workup.- Ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent like ethyl acetate.[10]- Acidify the aqueous layer to a pH of ~2 to ensure the carboxylic acid is fully protonated and less water-soluble before extraction.[11]
Precipitation on the Column: The product may be precipitating on the silica gel if the solvent system is not polar enough.- Increase the polarity of the eluent.- Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.
Persistent Impurities in Final Product Co-elution with Product: An impurity may have a similar polarity to the desired compound, making separation by chromatography difficult.- Try a different solvent system for chromatography to alter the selectivity.- Consider an alternative purification method such as recrystallization or preparative HPLC.
Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Adjust reaction conditions (e.g., time, temperature, stoichiometry) to drive the reaction to completion.
Product Degradation Acid/Base Instability: The Cbz group can be sensitive to harsh acidic or basic conditions, leading to premature deprotection.[12]- Use mild acids and bases during workup and purification.- Avoid prolonged exposure to strong acids or bases. The Cbz group is generally stable to mildly acidic and basic media.[10]
Oxidation: The allyl group can be susceptible to oxidation, especially if exposed to air and light for extended periods.- Store the compound under an inert atmosphere (e.g., nitrogen or argon).- Use antioxidants during storage if necessary.

III. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for purifying this compound using silica gel chromatography.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).[8]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the chromatographic eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexanes:Ethyl Acetate) to elute the product.

    • Monitor the elution of the product using TLC.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for purifying the target compound by recrystallization.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, ethanol).

    • Add a solvent in which the product is poorly soluble (an anti-solvent, e.g., hexanes, water) dropwise until the solution becomes cloudy.

    • Reheat the solution until it becomes clear again.

  • Recrystallization Procedure:

    • Dissolve the bulk of the crude material in a minimal amount of the hot solvent selected.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • For further crystallization, cool the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold anti-solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

IV. Visual Guides

The following diagrams illustrate key workflows and decision-making processes in the purification of this compound.

PurificationWorkflow cluster_path1 Path 1: Chromatography Focus cluster_path2 Path 2: Extraction & Crystallization start Crude Product analysis1 Assess Purity & Impurity Profile start->analysis1 TLC Analysis end_node Pure Product process process decision decision output output decision1 Is the major impurity non-polar? analysis1->decision1 path1_chromatography Flash Column Chromatography (Silica Gel) decision1->path1_chromatography Yes path2_extraction Acid-Base Extraction decision1->path2_extraction No path1_fractions TLC Analysis of Fractions path1_chromatography->path1_fractions Collect Fractions path2_evaporate path2_evaporate path2_extraction->path2_evaporate Solvent Evaporation path1_combine path1_combine path1_fractions->path1_combine Combine Pure Fractions path1_evaporate path1_evaporate path1_combine->path1_evaporate Solvent Evaporation decision_final Purity > 95%? path1_evaporate->decision_final Assess Purity decision_final->end_node Yes decision_final->analysis1 No, Re-purify path2_crystallize path2_crystallize path2_evaporate->path2_crystallize Recrystallization path2_filter path2_filter path2_crystallize->path2_filter Filter & Dry Crystals path2_filter->decision_final Assess Purity

Caption: General purification workflow for this compound.

TroubleshootingPurity start Low Purity after Initial Purification id_impurities Identify Nature of Impurities start->id_impurities Characterize Impurities (NMR, MS) end_node Achieved Target Purity decision decision action action decision_impurity_type Impurity Type? id_impurities->decision_impurity_type action_starting_material Optimize Reaction Conditions (e.g., reaction time, stoichiometry) decision_impurity_type->action_starting_material Unreacted Starting Material action_side_product Modify Purification Strategy decision_impurity_type->action_side_product Side-Product re_purify Re-run Purification action_starting_material->re_purify Synthesize & Re-purify final_analysis Purity Acceptable? re_purify->final_analysis Analyze Purity decision_separation_method Separation Method? action_side_product->decision_separation_method action_chromatography Change Solvent System or Use Preparative HPLC decision_separation_method->action_chromatography Chromatography action_crystallization Screen Different Recrystallization Solvents decision_separation_method->action_crystallization Crystallization action_chromatography->re_purify action_crystallization->re_purify final_analysis->start No final_analysis->end_node Yes

Caption: Troubleshooting logic for addressing low purity issues.

References

Technical Support Center: Large-Scale Synthesis of Protected Allylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of protected allylglycine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of protected allylglycine, providing potential causes and recommended solutions in a question-and-answer format.

Issue ID Question Potential Cause(s) Recommended Solution(s)
AG-TS-001 Why am I observing low yields in my N-Boc-allylglycine synthesis? β-Elimination: Chelation of the ester and carbamate groups with zinc can promote the formation of the corresponding amino acrylate byproduct, especially when using THF as a solvent.[1] Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material. Hydrolysis of Reagents: Moisture in the reaction can hydrolyze sensitive reagents.Solvent Choice: Use DMF as the solvent for the zinc insertion reaction to minimize chelation and subsequent β-elimination.[1] Reaction Monitoring: Monitor the reaction progress using TLC or other appropriate analytical techniques to ensure completion. Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., argon).[1][2]
AG-TS-002 I am struggling with the purification of my protected allylglycine on a large scale. What can I do? Co-eluting Impurities: Side products from the reaction may have similar polarity to the desired product, making separation by column chromatography difficult. Product Oiling Out: The protected allylglycine may not crystallize easily, leading to purification as an oil which can be challenging to handle and may trap impurities.Column Chromatography Optimization: Use a high-purity grade silica gel and optimize the eluent system. A gradient elution may be necessary to achieve good separation.[1][2] Crystallization/Precipitation: If direct crystallization is difficult, consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.[2] The product can also be solidified by storing at low temperatures (e.g., -20°C).[1]
AG-TS-003 How can I ensure the enantiomeric purity of my allylglycine derivative during scale-up? Racemization: Racemization can occur during the synthesis, particularly if harsh basic or acidic conditions are used.[3] Starting Material Purity: The enantiomeric purity of the final product is dependent on the purity of the starting chiral material.[3]Mild Reaction Conditions: Use mild reaction conditions to minimize the risk of racemization. Chiral Analysis: The enantiomeric purity of the final product should be assessed. If direct analysis by chiral SFC or HPLC is unsuccessful, derivatization to form diastereomers followed by NMR analysis can be employed.[2]
AG-TS-004 My N-Cbz-glycine synthesis is resulting in very low to no product. What is the issue? Simultaneous Addition of Base and Benzyl Chloroformate: Adding NaOH and benzyl chloroformate at the same time can cause rapid hydrolysis of the benzyl chloroformate. Insufficient Basicity: The amino group of glycine needs to be deprotonated to become nucleophilic. A weak base may not be sufficient.Sequential Addition: Add the benzyl chloroformate and aqueous sodium hydroxide solution dropwise and separately to the cooled glycine solution. Strong Base: Use a strong base like sodium hydroxide to ensure complete deprotonation of the glycine.
AG-TS-005 I am observing the formation of allylimino diacetic acid as a side product. How can this be minimized? Stoichiometry: Using approximately stoichiometric proportions of allylamine and chloroacetic acid can lead to the formation of this side product.[4]Excess Allylamine: Use a large excess of allylamine (at least 700%) to favor the formation of allylglycine.[4]
AG-TS-006 How should I manage the exotherm during the reaction? Reaction Scale: Larger reaction volumes can lead to uneven heating and cooling, causing localized overheating.Controlled Addition: Add reagents dropwise, especially during exothermic steps, while carefully monitoring the internal temperature.[2] Efficient Cooling: Use an appropriate cooling bath (e.g., ice bath) to maintain the desired reaction temperature.[1][2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the large-scale synthesis of protected allylglycine.

Q1: Which protecting group is most suitable for the large-scale synthesis of allylglycine?

A1: The choice of protecting group depends on the overall synthetic strategy and the desired deprotection conditions.

  • Boc (tert-Butoxycarbonyl): This is a widely used protecting group that is stable under many reaction conditions but can be easily removed with acid.[5] The synthesis of N-Boc-allylglycine has been well-documented.[1][2]

  • Cbz (Benzyloxycarbonyl): The Cbz group is stable to a wide range of conditions and is typically removed by catalytic hydrogenolysis.

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is readily cleaved by mild bases, making it suitable for orthogonal protection strategies.

Q2: What are the key safety precautions to consider during the large-scale synthesis of protected allylglycine?

A2: Several safety precautions should be taken:

  • Handling of Reagents: Many reagents used in the synthesis are hazardous. For example, benzyl chloroformate is corrosive and a lachrymator. Always handle such chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Be prepared for exothermic reactions, especially during the addition of reagents. Ensure proper cooling and temperature monitoring to prevent runaway reactions.[6]

  • Inert Atmosphere: Reactions involving organometallic intermediates, such as the zinc-mediated coupling, should be carried out under an inert atmosphere (e.g., argon) to prevent degradation of the reagents and intermediates.[1][2]

Q3: How can I confirm the identity and purity of my final protected allylglycine product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[2]

  • Chromatography (TLC, HPLC): To assess the purity of the product.

  • Chiral Chromatography (SFC or HPLC) or NMR of Diastereomers: To determine the enantiomeric purity.[2]

Q4: What are the common side reactions to be aware of?

A4: Besides β-elimination and the formation of allylimino diacetic acid mentioned in the troubleshooting guide, other potential side reactions include:

  • Over-alkylation: In the case of Cbz protection, dibenzylation can occur if a large excess of benzyl bromide is used.

  • Esterification: The carboxylic acid group can be esterified if it is not fully deprotonated during certain reaction steps.

Q5: Are there alternative methods for the synthesis of enantiomerically pure allylglycine?

A5: Yes, other methods have been developed, such as the catalytic asymmetric vinylation of aldehydes to produce allylic alcohols, which are then converted to allylic amines and subsequently oxidatively cleaved to yield the amino acid with high enantiomeric excess.[7]

Experimental Protocols

Synthesis of N-(Boc)-Allylglycine Methyl Ester via Zinc-Mediated Cross-Coupling

This protocol is adapted from a literature procedure and is suitable for multi-gram scale synthesis.[1][2]

Step 1: Preparation of tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate

Reagent Molecular Weight ( g/mol ) Amount Equivalents
tert-Butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate219.2421.00 g1.0
Triphenylphosphine262.2932.66 g1.3
Imidazole68.088.47 g1.3
Iodine253.8131.60 g1.3
Dichloromethane-500 mL-

Methodology:

  • An oven-dried 1000-mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a thermometer, an addition funnel, and an argon inlet.

  • The flask is charged with triphenylphosphine and dichloromethane.

  • Imidazole is added, and the mixture is stirred until dissolution.

  • The solution is cooled to 0 °C in an ice bath.

  • Iodine is added in portions over 20 minutes.

  • The reaction mixture is stirred in the dark, warmed to room temperature, and then cooled back to 0 °C.

  • A solution of tert-butyl (S)-1-(methoxycarbonyl)-2-hydroxyethylcarbamate in dichloromethane is added dropwise over 60 minutes.

  • The resulting slurry is stirred at 0 °C for 1 hour, allowed to warm to room temperature over 1 hour, and stirred for an additional 1.5 hours.[1][2]

  • The reaction mixture is filtered through silica gel and concentrated to give the crude product, which is then purified by column chromatography.[1]

Step 2: Synthesis of tert-Butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate

Reagent Molecular Weight ( g/mol ) Amount Equivalents
tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate329.1510.00 g1.0
Zinc dust65.3811.92 g6.0
1,2-Dibromoethane187.861.57 mL0.6
Chlorotrimethylsilane (TMS-Cl)108.640.77 mL0.2
Pd₂(dba)₃915.72779 mg0.028
Tri(o-tolyl)phosphine304.37925 mg0.1
Vinyl bromide (1 M in THF)106.9542.5 mL1.4
Dry DMF-40 mL-

Methodology:

  • An oven-dried 250-mL three-necked round-bottomed flask is charged with zinc dust and dry DMF under argon.

  • 1,2-Dibromoethane is added, and the mixture is heated to 60 °C for 45 minutes.

  • The mixture is cooled to room temperature, and TMS-Cl is added.

  • A solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate in dry DMF is added, and the mixture is heated to 35 °C for 60 minutes.

  • After cooling to room temperature, Pd₂(dba)₃ and tri(o-tolyl)phosphine are added.

  • The mixture is cooled to -78 °C, and a solution of vinyl bromide in THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.[1]

  • The reaction is quenched and worked up. The crude product is purified by column chromatography.[1]

Visualizations

experimental_workflow_step1 cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification start_material t-Butyl (S)-1-(methoxycarbonyl) -2-hydroxyethylcarbamate sm_add Add starting material solution dropwise start_material->sm_add reagents PPh₃, Imidazole, I₂ dissolution Dissolve PPh₃ and Imidazole in DCM reagents->dissolution solvent1 DCM solvent1->dissolution cooling1 Cool to 0 °C dissolution->cooling1 iodine_add Add I₂ in portions cooling1->iodine_add stir_dark Stir in dark, warm to RT, cool to 0 °C iodine_add->stir_dark stir_dark->sm_add stir_react Stir at 0 °C, then warm to RT sm_add->stir_react filtration Filter through silica gel stir_react->filtration concentration Concentrate filtration->concentration chromatography Column Chromatography concentration->chromatography product1 tert-Butyl (R)-1-(methoxycarbonyl) -2-iodoethylcarbamate chromatography->product1

Caption: Workflow for the preparation of the iodoalanine intermediate.

experimental_workflow_step2 cluster_reactants2 Reactants cluster_reaction2 Reaction Conditions cluster_workup2 Work-up & Purification start_material2 tert-Butyl (R)-1-(methoxycarbonyl) -2-iodoethylcarbamate sm_add2 Add iodoalanine solution, heat to 35 °C start_material2->sm_add2 zinc Zinc dust zinc_activation Activate Zn with 1,2-Dibromoethane and TMS-Cl in DMF zinc->zinc_activation activators 1,2-Dibromoethane, TMS-Cl activators->zinc_activation catalyst Pd₂(dba)₃, P(o-tol)₃ catalyst_add Add Pd catalyst and ligand catalyst->catalyst_add vinyl Vinyl bromide in THF vinyl_add Add vinyl bromide dropwise vinyl->vinyl_add solvent2 Dry DMF solvent2->zinc_activation zinc_activation->sm_add2 sm_add2->catalyst_add cooling2 Cool to -78 °C catalyst_add->cooling2 cooling2->vinyl_add warm_react Warm to RT and stir for 12h vinyl_add->warm_react quench Quench reaction warm_react->quench workup Aqueous work-up quench->workup chromatography2 Column Chromatography workup->chromatography2 product2 N-(Boc)-Allylglycine Methyl Ester chromatography2->product2

Caption: Workflow for the zinc-mediated cross-coupling reaction.

troubleshooting_logic start Low Yield Observed check_elimination Check for β-elimination byproduct (amino acrylate) start->check_elimination check_completion Is the reaction complete? check_elimination->check_completion No solution_solvent Use DMF as solvent check_elimination->solution_solvent Yes check_conditions Are reaction conditions anhydrous? check_completion->check_conditions Yes solution_monitoring Monitor reaction by TLC/HPLC check_completion->solution_monitoring No solution_anhydrous Use oven-dried glassware and anhydrous reagents check_conditions->solution_anhydrous No end Yield Improved check_conditions->end Yes solution_solvent->end solution_monitoring->end solution_anhydrous->end

Caption: Troubleshooting logic for low yield in N-Boc-allylglycine synthesis.

References

Optimizing coupling reagents for sterically hindered allylglycine incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of sterically hindered allylglycine into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What makes the incorporation of allylglycine challenging during peptide synthesis?

Allylglycine, while a valuable non-canonical amino acid, presents a moderate degree of steric hindrance due to its allyl group at the α-carbon. This bulkiness can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down the reaction kinetics and increasing the likelihood of incomplete coupling.[1][2]

Q2: What are the most common problems encountered when coupling sterically hindered allylglycine?

The primary issues are a direct consequence of steric hindrance and include:

  • Low or Incomplete Coupling Yield: This is often indicated by a positive Kaiser test after the coupling step, signifying unreacted primary amines on the resin.[1][3]

  • Formation of Deletion Sequences: If a coupling reaction fails, subsequent amino acids will be added to the unreacted chain, resulting in a peptide missing the intended allylglycine residue.[4]

  • Racemization: The activated amino acid is susceptible to base-catalyzed epimerization at the α-carbon, which can be exacerbated by the longer reaction times or higher temperatures sometimes used to overcome steric hindrance.[1][5]

Q3: Which coupling reagents are most effective for sterically hindered allylglycine?

For challenging couplings involving hindered amino acids, standard carbodiimide reagents like DCC or DIC are often insufficient.[1] More powerful onium salt reagents (uronium/aminium or phosphonium salts) are required for efficient incorporation.[5][6] HATU and COMU are highly recommended due to their high reactivity and the formation of highly active esters.[1][7]

Q4: What are the key differences between high-efficiency coupling reagents like HATU, HBTU, and COMU?

These reagents differ primarily in the leaving group that forms the active ester, which dictates their reactivity and side-product profile.[1]

  • HBTU is based on HOBt (1-hydroxybenzotriazole) and is a widely used, effective reagent.[1]

  • HATU is based on HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt makes it a more reactive leaving group, leading to faster and more efficient coupling with less racemization compared to HBTU.[1][8][9]

  • COMU is a third-generation uronium salt based on OxymaPure. It offers coupling efficiency that is comparable or even superior to HATU, with the added benefits of an improved safety profile (Oxyma is not explosive) and better solubility.[1][8][10]

Q5: How can I troubleshoot a failed or low-yield coupling reaction with allylglycine?

If you observe a positive Kaiser test after the initial coupling, a systematic approach is needed. The primary strategies involve increasing the reaction's driving force by using a more powerful coupling reagent, extending the reaction time, or performing a second coupling. For particularly difficult sequences, changing the solvent or employing microwave energy can also be effective.[2]

Q6: What is "double coupling" and when should it be implemented?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid after the initial coupling reaction is complete.[1][7] This strategy is highly recommended for incorporating any sterically hindered residue, including allylglycine, especially when a previous coupling in the sequence was slow or when coupling onto another hindered residue.[11]

Q7: Can microwave-assisted synthesis improve the incorporation of allylglycine?

Yes, microwave-assisted peptide synthesis (SPPS) can significantly improve the efficiency of coupling sterically hindered amino acids.[12] The microwave energy helps to overcome the activation energy barrier of the reaction and can disrupt peptide chain aggregation, leading to faster reaction times and higher yields.[2][13]

Q8: How can I minimize racemization during the coupling of allylglycine?

Minimizing racemization is critical for maintaining the stereochemical integrity of the peptide. Key strategies include:

  • Use appropriate reagents: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1][2] Additives like HOAt or OxymaPure are superior to HOBt in suppressing this side reaction.[2]

  • Control the base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA, and avoid excessive amounts.[2]

  • Limit pre-activation time: In situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, can minimize the time the activated amino acid is exposed to the base before coupling.[1]

  • Optimize temperature: Avoid prolonged reaction times at elevated temperatures unless necessary.[2]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentActivating GroupRelative ReactivityKey Considerations (Pros & Cons)
DCC/DIC -LowPros: Inexpensive. Cons: Often inefficient for hindered couplings; byproduct of DCC is insoluble, making it unsuitable for SPPS.[7][8]
HBTU/PyBOP OBt esterModeratePros: Widely used, effective for many sequences. Cons: Can be insufficient for very hindered residues; excess HBTU can cause N-terminal guanidinylation.[7][8][9]
HCTU O-6-ClBt esterHighPros: More reactive than HBTU. Cons: Based on potentially explosive 1-hydroxybenzotriazole derivatives.[7][10]
HATU/PyAOP OAt esterVery HighPros: Among the most efficient reagents due to the high reactivity of OAt esters; faster kinetics and lower racemization than HBTU.[1][7][9] Cons: More expensive; can cause guanidinylation; based on potentially explosive HOAt.[14]
COMU Oxyma esterVery HighPros: Reactivity is comparable or superior to HATU; improved safety profile (non-explosive); byproducts are highly soluble.[1][8] Cons: Higher cost.[1]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Allylglycine using HATU

This protocol is designed for a standard coupling of Fmoc-allylglycine-OH where high efficiency is desired.

  • Fmoc Deprotection: Following standard solid-phase peptide synthesis (SPPS) procedures, deprotect the N-terminal Fmoc group of the resin-bound peptide (e.g., using 20% piperidine in DMF).

  • Resin Washing: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

  • Reagent Preparation (Pre-activation): In a separate vessel, dissolve Fmoc-allylglycine-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[7] Allow this pre-activation mixture to stand for 1-5 minutes.[7]

  • Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the washed resin. Agitate the mixture at room temperature for 45-60 minutes.[7]

  • Post-Coupling Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of beads. If the test is negative (beads remain colorless/yellow), proceed to the next deprotection step. If positive (beads turn blue), proceed to the Double Coupling Protocol (Protocol 2).[2]

Protocol 2: Double Coupling Protocol for Highly Hindered Sequences

This protocol should be used if the Kaiser test is positive after the first coupling or if the sequence is known to be particularly difficult.

  • First Coupling: Follow steps 1-5 of Protocol 1.

  • Initiate Second Coupling: Without performing a deprotection step, repeat the coupling procedure. Add a fresh solution of activated Fmoc-allylglycine-OH, prepared as described in Protocol 1, Step 3.[7]

  • Second Coupling Reaction: Agitate the mixture for another 45-60 minutes at room temperature.[7]

  • Final Wash: Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times) to prepare for the next deprotection step.[7]

Protocol 3: Microwave-Assisted SPPS for Allylglycine Incorporation

This protocol leverages microwave energy to enhance coupling efficiency.

  • Resin Swelling & Deprotection: Swell the resin in DMF. Perform microwave-assisted Fmoc deprotection (e.g., 50W, 50°C for 3 minutes), and repeat once. Wash the resin thoroughly with DMF.[12]

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-allylglycine-OH (4 equivalents), a suitable coupling reagent like HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF.[12]

  • Microwave Coupling: Add the coupling solution to the resin. Perform the microwave-assisted coupling at a setting appropriate for hindered amino acids (e.g., 75W, 75°C for 5-10 minutes).[12]

  • Post-Coupling Wash: Drain the reaction vessel and wash the resin thoroughly with DMF.[12]

  • Confirmation: Perform a Kaiser test. If incomplete, a second microwave coupling may be performed.[12]

Visualizations

G General Peptide Coupling Workflow start Start: Peptide Synthesis Cycle deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Amino Acid Activation & Coupling Reaction wash1->coupling wash2 Wash Resin (DMF) coupling->wash2 kaiser_test Kaiser Test for Completion? wash2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative double_couple Perform Double Coupling (See Protocol 2) kaiser_test->double_couple Positive double_couple->wash2

Caption: General workflow for a single amino acid incorporation cycle in SPPS.

G Troubleshooting Guide for Incomplete Coupling cluster_causes Identify Potential Cause cluster_solutions Implement Solution start Symptom: Positive Kaiser Test After Coupling cause1 Possible Cause 1: Insufficient Reagent Reactivity start->cause1 cause2 Possible Cause 2: High Steric Hindrance start->cause2 cause3 Possible Cause 3: On-Resin Aggregation start->cause3 cause4 Possible Cause 4: Incomplete Fmoc Deprotection start->cause4 solution1 Solution: - Switch from HBTU to HATU or COMU. - Ensure reagent quality and freshness. cause1->solution1 Address with solution2 Solution: - Perform a 'Double Coupling'. - Increase coupling time (e.g., to 2-4 hours). - Use microwave-assisted synthesis. cause2->solution2 Address with solution3 Solution: - Change solvent from DMF to NMP. - Use a lower-load resin. - Incorporate pseudoproline dipeptides. cause3->solution3 Address with solution4 Solution: - Confirm completeness of prior deprotection step. - Extend deprotection time if necessary. cause4->solution4 Address with

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Cbz-Allylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical step in the development and quality control of chiral molecules such as N-Carbobenzyloxy-allylglycine (Cbz-allylglycine). This protected amino acid is a valuable building block in the synthesis of peptidomimetics and other pharmaceutically relevant compounds. Ensuring the enantiomeric purity of such intermediates is paramount for the stereospecificity and efficacy of the final active pharmaceutical ingredient.

This guide provides an objective comparison of the primary analytical technique, chiral High-Performance Liquid Chromatography (HPLC), with alternative methods for determining the enantiomeric excess of Cbz-allylglycine. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The selection of a suitable analytical method for determining the enantiomeric purity of Cbz-allylglycine hinges on several factors, including the availability of instrumentation, required sample throughput, and the desired levels of accuracy and precision. The following table summarizes the key performance characteristics of chiral HPLC, chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents.

ParameterChiral HPLCChiral GC-MS¹H NMR with Chiral Solvating Agent
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral capillary column.Formation of transient diastereomeric complexes leading to distinct NMR signals.
Sample Preparation Direct injection of a dissolved sample.Derivatization (esterification and acylation) required to increase volatility.Direct addition of a chiral solvating agent to the sample in an NMR tube.
Analysis Time 15-30 minutes per sample.20-40 minutes per sample (excluding derivatization time).5-15 minutes for data acquisition.
Resolution Typically baseline separation of enantiomers.Generally provides high resolution for volatile compounds.Resolution of signals is dependent on the analyte and solvating agent.
Sensitivity High, with UV detection. Can be enhanced with mass spectrometry (LC-MS).Very high, especially with mass spectrometric detection.[1]Lower sensitivity compared to chromatographic methods.
Instrumentation HPLC system with a chiral column and UV or MS detector.GC system with a chiral capillary column and a mass spectrometer.High-field NMR spectrometer (e.g., 400 MHz or higher).
Advantages Direct analysis without derivatization, robust, and widely applicable.High sensitivity and selectivity, provides structural information from mass spectra.Rapid analysis, non-destructive, and provides structural information.
Disadvantages Cost of chiral columns.Requires derivatization, which can be time-consuming and may introduce artifacts.Lower sensitivity, potential for signal overlap, cost of chiral solvating agents.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantioseparation of N-protected amino acids, such as Cbz-allylglycine, is effectively achieved using chiral stationary phases (CSPs) based on macrocyclic glycopeptides.[2] The Chirobiotic™ T and T2 columns, containing the teicoplanin chiral selector, are particularly well-suited for this application due to their ability to provide multiple interaction mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[2]

Instrumentation:

  • HPLC system with a pump, autosampler, and UV detector.

  • Chiral Stationary Phase: Chirobiotic™ T or T2 column (250 x 4.6 mm, 5 µm).

Mobile Phase:

  • A typical mobile phase for the separation of N-Cbz protected amino acids consists of a mixture of an organic modifier (e.g., methanol or ethanol) and an aqueous buffer containing a volatile salt (e.g., triethylammonium acetate or ammonium acetate) to control pH and ionic strength.[3][4]

  • A common starting condition is a mixture of Methanol and 0.1% Triethylammonium Acetate (TEAA) in water, pH 4.1, in a ratio of 80:20 (v/v).

Procedure:

  • Sample Preparation: Dissolve the Cbz-allylglycine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

Expected Performance: While specific retention times and resolution for Cbz-allylglycine are dependent on the exact conditions and column batch, baseline separation (Resolution > 1.5) is generally achievable for N-protected amino acids on Chirobiotic™ T columns.[3]

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization of the amino acid to increase its volatility for gas chromatographic analysis. A common approach involves esterification of the carboxylic acid followed by acylation of the amine group.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chiral Capillary Column: e.g., Chirasil-L-Val.

Derivatization Reagents:

  • Esterification: 3M HCl in n-butanol.

  • Acylation: Heptafluorobutyric anhydride (HFBA).

Procedure:

  • Derivatization:

    • Esterification: To a dried sample of Cbz-allylglycine (after removal of the Cbz group if necessary, or analysis of the corresponding ester), add 200 µL of 3M HCl in n-butanol. Heat at 100 °C for 30 minutes. Evaporate the reagent under a stream of nitrogen.

    • Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of HFBA. Heat at 150 °C for 15 minutes. Cool and evaporate the excess reagents.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 70 °C, hold for 2 minutes, ramp to 120 °C at 4 °C/min, then ramp to 200 °C at 10 °C/min and hold for 5 minutes.

    • Carrier Gas: Helium.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Monitor characteristic fragment ions for the derivatized allylglycine enantiomers. Calculate the % ee from the integrated peak areas of the corresponding ion chromatograms.

¹H NMR Spectroscopy with Chiral Solvating Agents

This technique relies on the addition of a chiral solvating agent (CSA) to a solution of the analyte in an NMR tube. The CSA forms transient diastereomeric complexes with the enantiomers of Cbz-allylglycine, leading to chemically non-equivalent environments and resulting in separate signals for the enantiomers in the ¹H NMR spectrum.[5][6]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral macrocycle).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of Cbz-allylglycine in 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Addition of CSA: Add a molar equivalent of the chiral solvating agent to the NMR tube and acquire another ¹H NMR spectrum.

  • Data Analysis: Identify a proton signal in the Cbz-allylglycine molecule that shows baseline separation for the two enantiomers in the presence of the CSA. The enantiomeric excess is determined by integrating the areas of these two signals.

Experimental Workflow and Decision Logic

The choice of method often follows a logical progression based on the analytical requirements. The following diagrams illustrate the general experimental workflow for chiral HPLC and a decision-making process for selecting the appropriate analytical technique.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing prep Dissolve Cbz-allylglycine in Mobile Phase hplc Inject Sample onto Chirobiotic T/T2 Column prep->hplc detection UV Detection (254 nm) hplc->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Enantiomer Peaks chromatogram->integration calculation Calculate % ee integration->calculation

Figure 1. General workflow for determining the enantiomeric excess of Cbz-allylglycine by chiral HPLC.

decision_logic node_rect node_rect start Start: Determine ee of Cbz-allylglycine derivatization Is derivatization acceptable? start->derivatization instrumentation_nmr High-field NMR available? start->instrumentation_nmr Non-destructive & rapid analysis? sensitivity High sensitivity required? derivatization->sensitivity No instrumentation_gc GC-MS available? derivatization->instrumentation_gc Yes sensitivity->instrumentation_gc Yes method_hplc Use Chiral HPLC sensitivity->method_hplc No instrumentation_gc->method_hplc No method_gcms Use Chiral GC-MS instrumentation_gc->method_gcms Yes instrumentation_nmr->derivatization No method_nmr Use NMR with CSA instrumentation_nmr->method_nmr Yes

Figure 2. Decision logic for selecting a method for enantiomeric excess determination of Cbz-allylglycine.

References

A Head-to-Head Comparison: Fmoc vs. Cbz Protecting Groups for Allylglycine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Protecting Group Selection for Unnatural Amino Acid Incorporation

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Allylglycine, with its versatile allyl side chain, offers a valuable tool for post-synthesis modifications such as stapling, cyclization, and the introduction of functional moieties. The success of synthesizing allylglycine-containing peptides via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the choice of the Nα-protecting group. This guide provides a comprehensive comparison of two commonly employed protecting groups, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-labile Carboxybenzyl (Cbz), for the protection of allylglycine in SPPS.

At a Glance: Key Differences in Protective Strategies

The fundamental difference between the Fmoc and Cbz protecting groups lies in their cleavage conditions, which dictates their orthogonality and suitability for different synthetic strategies.[1]

FeatureFmoc (9-fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Protection Chemistry Base-labileCleaved by hydrogenolysis or strong acids
Deprotection Conditions 20% piperidine in DMF[2]H₂/Pd-C, HBr in acetic acid[3][4]
Typical Application Standard for Solid-Phase Peptide Synthesis (SPPS)[5]Predominantly solution-phase synthesis; applicable in SPPS[4][6]
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)[5]Orthogonal to Fmoc and Boc groups[3]

Performance in SPPS: A Comparative Analysis

While direct, side-by-side quantitative experimental data comparing Fmoc- and Cbz-allylglycine in the synthesis of the same peptide is scarce in the literature, we can extrapolate performance based on the known characteristics of each protecting group and data from the synthesis of other challenging or unnatural amino acids.

Fmoc-Allylglycine: The Established Standard

The Fmoc group is the current gold standard for SPPS due to its mild deprotection conditions and compatibility with a wide array of acid-labile side-chain protecting groups.[5] Fmoc-L-allylglycine is commercially available with high purity (≥98.0% by HPLC), making it a readily accessible building block for SPPS.[7][8] The Fmoc-SPPS workflow is well-established and amenable to automation.

Cbz-Allylglycine: A Potential Alternative for Specific Applications

The Cbz group, while traditionally used in solution-phase synthesis, can be employed in SPPS.[4][6] Its use in SPPS is less common due to the challenges associated with on-resin hydrogenolysis for deprotection in a stepwise manner. However, Cbz-allylglycine can be used for the final N-terminal coupling, with the Cbz group remaining in place during the final trifluoroacetic acid (TFA) cleavage of the peptide from the resin.[6] The Cbz group is generally stable to the standard TFA cleavage cocktails used in Fmoc/tBu-based SPPS.[6]

Quantitative Data Summary

The following tables summarize typical performance characteristics. It is important to note that direct comparative data for allylglycine is limited, and the values for Cbz in SPPS are based on its use for sterically hindered amino acids and as an N-terminal protecting group.

Table 1: General Properties of Fmoc- and Cbz-Allylglycine

PropertyFmoc-L-allylglycineCbz-L-allylglycine
Molecular Weight 337.37 g/mol [9]249.27 g/mol
Commercial Availability Readily available, high purity[7][8][9][10][11][12]Less common for SPPS, often custom synthesis
Purity ≥ 98.0% (HPLC)[7][8]Dependent on synthesis

Table 2: Estimated Performance in SPPS

ParameterFmoc-AllylglycineCbz-Allylglycine (as N-terminal residue)
Coupling Efficiency Generally high, can be optimized with potent coupling reagents[13]Potentially lower due to steric hindrance, may require stronger coupling reagents or double coupling[14]
Deprotection Yield >99% with standard protocolsNot applicable for stepwise deprotection in standard Fmoc-SPPS
Overall Peptide Purity High, dependent on sequence and coupling efficiency[15]Dependent on final coupling efficiency and cleavage
Racemization Risk Low with appropriate coupling reagents[13]Low during coupling, potential for side reactions during harsh acidic cleavage if not optimized

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of allylglycine using either protecting group strategy.

Protocol 1: Incorporation of Fmoc-Allylglycine in Manual Fmoc-SPPS

This protocol outlines the manual coupling of Fmoc-L-allylglycine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-L-allylglycine (3 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected peptide-resin

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully deprotected using 20% piperidine in DMF and the resin has been thoroughly washed with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-allylglycine and HATU in DMF. Add DIPEA to the solution and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated Fmoc-L-allylglycine solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete coupling.

Protocol 2: N-terminal Capping with Cbz-Allylglycine in Fmoc-SPPS

This protocol describes the coupling of Cbz-L-allylglycine as the final amino acid in an Fmoc-SPPS sequence.

Materials:

  • Cbz-L-allylglycine (3 eq.)

  • HATU (2.9 eq.)

  • DIPEA (6 eq.)

  • DMF, peptide synthesis grade

  • Deprotected peptide-resin (final residue deprotected)

Procedure:

  • Final Deprotection: Perform the final N-terminal Fmoc deprotection of the peptide-resin using 20% piperidine in DMF and wash thoroughly.

  • Cbz-Allylglycine Coupling: Follow the same activation and coupling procedure as described in Protocol 1, substituting Fmoc-L-allylglycine with Cbz-L-allylglycine.

  • Washing: Thoroughly wash the resin with DMF and DCM and dry the resin under vacuum.

  • Cleavage: The peptide is now ready for cleavage from the resin and simultaneous side-chain deprotection using a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The N-terminal Cbz group will remain intact.[6]

Potential Side Reactions and Challenges

Fmoc-Allylglycine:

  • Stability of the Allyl Group: The allyl group is stable to the basic conditions of Fmoc deprotection (piperidine in DMF) and the acidic conditions of final cleavage (TFA).

  • Diketopiperazine Formation: As with other amino acids, diketopiperazine formation can occur if allylglycine is the second amino acid in the sequence, leading to chain termination.

  • Aggregation: Peptides containing hydrophobic residues, including allylglycine, can be prone to aggregation during synthesis, potentially leading to incomplete coupling and deprotection.

Cbz-Allylglycine:

  • Steric Hindrance: The Cbz group is bulkier than Fmoc, which can lead to lower coupling efficiencies, especially for sterically hindered sequences.[14] The use of more potent coupling reagents like HATU or COMU and/or double coupling may be necessary.

  • Cleavage of Cbz Group: While generally stable to TFA, prolonged exposure or harsh acidic conditions could potentially lead to partial cleavage of the Cbz group. Careful optimization of the cleavage time is recommended.

  • Hydrogenolysis Compatibility: If other functional groups sensitive to hydrogenolysis (e.g., certain sulfur-containing residues, alkynes) are present in the peptide, the final deprotection of the Cbz group post-synthesis would require an alternative strategy to catalytic hydrogenation.

Mandatory Visualizations

SPPS_Workflow cluster_cycle Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat n-1 times Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

Deprotection_Mechanisms cluster_Fmoc Fmoc Deprotection (Base-Labile) cluster_Cbz Cbz Deprotection (Hydrogenolysis) Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Free_Amine_Fmoc H₂N-Peptide Intermediate->Free_Amine_Fmoc β-elimination DBF Dibenzofulvene (DBF) DBF->DBF_Adduct Michael Addition Cbz_Peptide Cbz-NH-Peptide Free_Amine_Cbz H₂N-Peptide Cbz_Peptide->Free_Amine_Cbz Toluene Toluene Cbz_Peptide->Toluene CO2 CO₂ Cbz_Peptide->CO2 H2_Pd H₂ / Pd-C H2_Pd->Cbz_Peptide

Caption: Comparison of the deprotection mechanisms for Fmoc and Cbz protecting groups.

Decision_Tree Start Choice of Protecting Group for Allylglycine in SPPS Strategy Synthesis Strategy? Start->Strategy Fmoc_Choice Use Fmoc-Allylglycine Strategy->Fmoc_Choice Standard Stepwise SPPS Cbz_Choice Use Cbz-Allylglycine Strategy->Cbz_Choice N-terminal Protection Required Considerations_Fmoc Standard, well-established protocols. High coupling efficiency expected. Fmoc_Choice->Considerations_Fmoc Considerations_Cbz N-terminal capping only. Potential for steric hindrance. Orthogonal to Fmoc/Boc. Cbz_Choice->Considerations_Cbz

Caption: Logical decision tree for selecting between Fmoc and Cbz for allylglycine in SPPS.

Conclusion and Recommendations

The choice between Fmoc and Cbz protecting groups for the incorporation of allylglycine into peptides via SPPS is largely dictated by the overall synthetic strategy.

Fmoc-allylglycine is the recommended choice for standard, stepwise SPPS. Its use is supported by well-established protocols, high coupling efficiencies, and the stability of the allyl group to the mild basic deprotection conditions.[7][8][9][10][11][12] The commercial availability and high purity of Fmoc-L-allylglycine further solidify its position as the preferred building block for routine synthesis.

Cbz-allylglycine serves as a valuable alternative for specific applications, primarily for the protection of the N-terminus. If a final N-terminal Cbz group is desired on the peptide, direct coupling of Cbz-allylglycine as the last residue is a viable strategy.[6] Researchers must be mindful of the potential for lower coupling yields due to steric hindrance and may need to optimize coupling conditions accordingly.[14] The key advantage of this approach is the orthogonality of the Cbz group to the acid-labile side-chain protecting groups, allowing for its retention during the final TFA cleavage.

Ultimately, the optimal choice depends on the specific requirements of the target peptide and the synthetic workflow. For most applications involving the internal incorporation of allylglycine, the Fmoc protecting group offers a more robust and straightforward path to success.

References

A Comparative Guide to Metathesis Catalysts for Allylglycine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of non-proteinogenic amino acids, such as allylglycine, is a cornerstone of modern drug discovery and chemical biology. Olefin metathesis, a powerful carbon-carbon double bond forming reaction, offers an efficient and versatile tool for the functionalization of allylglycine and its derivatives. The choice of catalyst for this transformation is critical, directly impacting reaction efficiency, product yield, and stereoselectivity. This guide provides a comparative analysis of commonly employed metathesis catalysts for the modification of allylglycine, supported by experimental data to aid in catalyst selection and reaction optimization.

Performance Comparison of Metathesis Catalysts

The selection of a suitable metathesis catalyst is paramount for achieving desired outcomes in the modification of allylglycine. The following table summarizes the performance of various ruthenium-based catalysts in the cross-metathesis of allylglycine derivatives with different olefin partners. The data highlights key metrics such as catalyst loading, reaction time, yield, and E/Z selectivity, providing a quantitative basis for comparison.

CatalystAllylglycine DerivativeOlefin PartnerCatalyst Loading (mol%)Time (h)Yield (%)E/Z RatioReference
Grubbs I Fmoc-L-allylglycine benzyl ester1-octene1016632.5:1[1]
Grubbs I N-Boc-allylglycine methyl ester1-hexene51255-66Not specified[1]
Grubbs II N-Boc-allylglycine methyl esterStyrene5475>95:5 (E)[2]
Hoveyda-Grubbs II N-Boc-allylglycine methyl esterAllyl bromide237890:10 (E)[3]
Hoveyda-Grubbs II Cbz-allylglycine-containing dipeptideAlkene partner52460-70Not specified[4]
Grubbs II N-Acryloyl peptideC-glycoside1016HighHigh E-selectivity[2]

Note: The performance of metathesis catalysts can be influenced by various factors including the specific substrates, solvent, temperature, and protecting groups used. The data presented here is for comparative purposes and may require optimization for specific applications.

Experimental Protocols

A generalized experimental protocol for the cross-metathesis of an N-protected allylglycine derivative is provided below. This protocol is a synthesis of procedures found in the cited literature and should be adapted and optimized for specific substrates and catalysts.

Materials:

  • N-protected allylglycine ester (e.g., N-Boc-L-allylglycine methyl ester)

  • Olefin partner

  • Metathesis catalyst (e.g., Grubbs II or Hoveyda-Grubbs II)

  • Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the N-protected allylglycine ester (1.0 eq.) and the olefin partner (1.2-2.0 eq.) in the anhydrous, degassed solvent. The concentration of the allylglycine derivative is typically in the range of 0.1-0.2 M.

  • Catalyst Addition: Add the metathesis catalyst (typically 2-10 mol%) to the stirred solution. For solid catalysts, this is done in one portion. For catalysts that are sensitive to air and moisture, appropriate handling techniques should be employed.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature or gently heated (e.g., 40 °C) to drive the reaction to completion. Reaction times can vary from a few hours to overnight depending on the catalyst and substrates.

  • Quenching: Upon completion, the reaction is quenched by adding a small amount of a phosphine scavenger (e.g., triphenylphosphine) or ethyl vinyl ether to deactivate the catalyst. The mixture is stirred for an additional 15-30 minutes.

  • Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired modified allylglycine derivative.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The E/Z ratio of the product can be determined by ¹H NMR analysis of the vinylic proton signals.

Visualizing the Workflow and Catalytic Cycle

To better illustrate the processes involved in allylglycine modification, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reactants Dissolve N-protected allylglycine & olefin in anhydrous solvent start->reactants catalyst Add Metathesis Catalyst reactants->catalyst monitor Monitor Reaction (TLC, GC-MS) catalyst->monitor quench Quench Reaction monitor->quench concentrate Remove Solvent quench->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for allylglycine modification.

catalytic_cycle catalyst [Ru]=CHR¹ intermediate1 Metallacyclobutane 1 catalyst->intermediate1 + Olefin 1 olefin1 R²CH=CH₂ olefin1->intermediate1 catalyst2 [Ru]=CH₂ intermediate1->catalyst2 - Product 1 product1 R¹CH=CHR² intermediate1->product1 intermediate2 Metallacyclobutane 2 catalyst2->intermediate2 + Olefin 2 olefin2 R³CH=CH₂ olefin2->intermediate2 intermediate2->catalyst - Ethylene product2 R³CH=CH₂

Caption: Simplified catalytic cycle for olefin metathesis.

Concluding Remarks

The choice of metathesis catalyst for allylglycine modification is a critical decision that influences reaction outcomes. While Grubbs I can be effective, Grubbs II and Hoveyda-Grubbs II catalysts generally offer higher activity, stability, and stereoselectivity, particularly for producing the thermodynamically favored E-isomer.[5] The enhanced stability of Hoveyda-Grubbs catalysts makes them particularly attractive for complex applications in drug discovery and peptide synthesis.[5] The provided data and protocols serve as a valuable resource for researchers to make informed decisions and streamline the development of novel allylglycine-containing molecules. Further optimization of reaction conditions for specific substrate combinations is often necessary to achieve optimal results.

References

A Researcher's Guide to Validating Allylglycine-Containing Peptides: An LC-MS Centric Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis of peptides with the unnatural amino acid allylglycine, robust analytical validation is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative techniques for confirming the successful synthesis and purity of these novel peptides. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your analytical workflow.

The incorporation of allylglycine into peptide sequences opens up a world of possibilities for novel therapeutics and biomaterials. Its unique allyl group serves as a versatile chemical handle for post-synthesis modifications. However, the introduction of this non-canonical amino acid necessitates rigorous analytical methods to verify sequence fidelity and identify potential impurities. LC-MS has emerged as a primary tool for this purpose, offering high sensitivity and specificity.

LC-MS Analysis: The Gold Standard for Peptide Validation

LC-MS is a powerful technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination allows for the confident identification and quantification of the target peptide and any synthesis-related impurities.

A typical LC-MS workflow for the analysis of a synthetic peptide containing allylglycine involves separation by reverse-phase HPLC followed by detection using an electrospray ionization (ESI) mass spectrometer. The choice of mobile phase additives is critical; formic acid is generally preferred over trifluoroacetic acid (TFA) as it minimizes ion suppression in the mass spectrometer, leading to better sensitivity.

Comparative Performance of LC-MS Methodologies

To illustrate the impact of different analytical conditions, a hypothetical comparative analysis of a model peptide, Ac-Tyr-Ala-Asp-Ala(allyl) -Gly-Phe-NH2, is presented below. The data highlights the trade-offs between different columns and mobile phase modifiers.

ParameterMethod A: C18 Column with 0.1% Formic AcidMethod B: C18 Column with 0.1% TFAMethod C: Phenyl-Hexyl Column with 0.1% Formic Acid
Resolution (Target Peptide vs. Deletion Impurity) 1.82.11.9
Sensitivity (Signal-to-Noise Ratio of Target Peptide) 15095165
Peak Tailing Factor (Target Peptide) 1.21.11.3
MS Signal Suppression LowHighLow

Key Observations:

  • Method A provides a good balance of resolution and sensitivity, making it a suitable starting point for many applications.

  • Method B , while offering slightly better resolution due to the ion-pairing effects of TFA, suffers from significant MS signal suppression, which can be detrimental for identifying low-abundance impurities.

  • Method C demonstrates that alternative column chemistries, such as a phenyl-hexyl phase, can offer improved sensitivity for certain peptides, although peak shape may be slightly compromised.

Experimental Protocol: LC-MS Analysis of an Allylglycine-Containing Peptide

This protocol outlines a general procedure for the validation of a synthetic peptide containing allylglycine using LC-MS.

1. Sample Preparation:

  • Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (95:5 v/v), to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MS Scan Range: m/z 100-2000.

  • MS/MS Analysis: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to obtain fragmentation data for sequence confirmation.

3. Data Analysis:

  • Process the acquired data using the instrument's software.

  • Identify the peak corresponding to the target peptide based on its retention time and the accurate mass of its molecular ion.

  • Analyze the MS/MS fragmentation data to confirm the amino acid sequence, paying close attention to the mass shift corresponding to the allylglycine residue.

  • Identify and quantify any impurities based on their mass and chromatographic profile.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the LC-MS based validation process for a synthetic peptide containing allylglycine.

LC-MS Workflow for Allylglycine Peptide Validation cluster_synthesis Peptide Synthesis cluster_validation LC-MS Validation cluster_alternatives Alternative Validation Methods start Solid-Phase Peptide Synthesis (with Allylglycine incorporation) cleavage Cleavage from Resin & Deprotection start->cleavage purification Crude Peptide Purification (e.g., Preparative HPLC) cleavage->purification sample_prep Sample Preparation (Dissolution & Filtration) purification->sample_prep Crude or Purified Peptide nmr NMR Spectroscopy purification->nmr aaa Amino Acid Analysis purification->aaa edman Edman Degradation purification->edman lc_separation LC Separation (Reverse-Phase HPLC) sample_prep->lc_separation ms_detection MS Detection (ESI-MS) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (Sequence Confirmation) ms_detection->msms_fragmentation data_analysis Data Analysis (Mass & Sequence Verification, Purity Assessment) msms_fragmentation->data_analysis end Validated Peptide data_analysis->end Validation Report

LC-MS based validation workflow for synthetic peptides containing allylglycine.

Alternative Validation Methods: A Comparative Overview

While LC-MS is a powerful and versatile tool, other analytical techniques can provide complementary information for the comprehensive validation of peptides containing unnatural amino acids.

MethodPrincipleAdvantagesDisadvantagesBest Suited For
LC-MS Separation by chromatography followed by mass-to-charge ratio determination.High sensitivity and specificity, provides molecular weight and sequence information, suitable for complex mixtures.Destructive technique, quantification can be complex.Primary validation, impurity profiling, and sequence confirmation.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information (3D structure, conformation), non-destructive.Lower sensitivity than MS, complex spectra for larger peptides, requires higher sample amounts.Confirming the incorporation and structure of the unnatural amino acid, assessing peptide folding.
Amino Acid Analysis (AAA) Hydrolyzes the peptide and quantifies the constituent amino acids.Provides accurate amino acid composition and peptide concentration.Destructive, does not provide sequence information, may require specialized standards for unnatural amino acids.Verifying the overall amino acid composition and for accurate quantification.
Edman Degradation Sequential removal and identification of N-terminal amino acids.Provides direct N-terminal sequence information.[1][2][3][4][5]Limited to shorter peptides (typically < 50 residues), can be problematic with modified N-termini or certain unnatural amino acids.[1][2]Confirming the N-terminal sequence of the peptide.

Fragmentation Analysis of Allylglycine-Containing Peptides

During MS/MS analysis, peptides fragment at the peptide bonds, generating a series of b- and y-ions. The presence of allylglycine will result in a characteristic mass for this residue in the fragmentation spectrum. The mass of the allylglycine residue is 113.06 Da. When analyzing the MS/MS data, the mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residue at that position. A mass difference of 113.06 Da will confirm the presence and location of allylglycine in the peptide sequence.

Challenges and Solutions in LC-MS Analysis

The analysis of peptides, especially those containing unnatural amino acids, can present several challenges. Here are some common issues and potential solutions:

  • Poor Peak Shape: This can be caused by secondary interactions with the stationary phase. Optimizing the mobile phase pH or using a different column chemistry can help.

  • Low Sensitivity: Signal suppression by mobile phase additives like TFA is a common cause. Using formic acid or other MS-compatible modifiers is recommended. For very low concentration samples, nano-LC-MS can provide enhanced sensitivity.

  • Co-eluting Impurities: In-source fragmentation or the presence of isomeric impurities can complicate analysis. High-resolution mass spectrometry is crucial for differentiating between species with very similar masses.

  • Ambiguous Fragmentation: Some peptides may not fragment cleanly, making sequence confirmation difficult. Employing different fragmentation techniques such as Electron Transfer Dissociation (ETD) can provide complementary information to the more common Collision-Induced Dissociation (CID).

Conclusion

The validation of synthetic peptides containing allylglycine is a critical step in their development and application. LC-MS stands out as the most powerful and versatile technique for this purpose, providing comprehensive information on peptide identity, purity, and sequence. By understanding the principles of LC-MS and considering complementary techniques such as NMR, Amino Acid Analysis, and Edman Degradation, researchers can ensure the quality and integrity of their novel peptide constructs, paving the way for advancements in drug discovery and materials science.

References

Unlocking Enhanced Peptide Performance: A Comparative Analysis of Allylglycine-Containing Peptides and Their Native Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide therapeutics is ongoing. A key strategy in this pursuit is the incorporation of non-canonical amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability. This guide provides a detailed comparison of the biological efficacy of peptides containing the unnatural amino acid allylglycine versus their native forms, supported by experimental data and protocols.

The introduction of allylglycine into a peptide sequence serves a dual purpose. Firstly, its side chain can act as a steric shield, protecting the peptide backbone from proteolytic degradation and thereby extending its half-life in biological systems. Secondly, the allyl group provides a site for specific chemical modifications, allowing for the attachment of moieties that can enhance therapeutic properties or facilitate research applications.

This guide will delve into the quantitative differences in biological activity and stability between allylglycine-modified peptides and their native originals, using a case study of a well-characterized bioactive peptide. We will also provide detailed experimental protocols for the key assays used to determine these parameters, enabling researchers to conduct similar comparative studies.

Enhanced Biological Efficacy: A Quantitative Comparison

To illustrate the impact of allylglycine substitution, we will examine a hypothetical case study based on the well-known bioactive peptide, Peptide-X. In this scenario, a native Peptide-X is compared with an analog where a specific amino acid has been replaced by allylglycine (Peptide-X-Agl). The following tables summarize the key performance metrics.

Receptor Binding Affinity

Receptor binding affinity is a critical measure of how strongly a peptide interacts with its molecular target. This is often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Lower values indicate higher affinity.

PeptideTarget ReceptorBinding Affinity (IC50, nM)
Native Peptide-XReceptor Y15.2
Peptide-X-AglReceptor Y18.5

Note: Data is hypothetical and for illustrative purposes.

In this example, the allylglycine substitution results in a slight decrease in binding affinity. This is a common trade-off when modifying a peptide, as the structural change can modestly impact the precise fit with the receptor. However, as we will see, this can be compensated for by other beneficial effects.

In Vitro Potency

The potency of a peptide agonist is its ability to elicit a biological response upon binding to its receptor. This is typically measured by the half-maximal effective concentration (EC50) in a cell-based functional assay, such as a cAMP activation assay. A lower EC50 value indicates higher potency.

PeptideFunctional AssayPotency (EC50, nM)
Native Peptide-XcAMP Activation8.7
Peptide-X-AglcAMP Activation10.2

Note: Data is hypothetical and for illustrative purposes.

Similar to the binding affinity, the in vitro potency of Peptide-X-Agl is slightly reduced compared to the native peptide. This is consistent with the binding data and highlights the importance of comprehensive characterization.

Metabolic Stability

A major drawback of many native peptides is their rapid degradation by proteases in the body. Incorporating unnatural amino acids like allylglycine can significantly improve metabolic stability. This is assessed by measuring the peptide's half-life (t½) in plasma or serum.

PeptideAssay MatrixHalf-life (t½, hours)
Native Peptide-XHuman Plasma0.5
Peptide-X-AglHuman Plasma4.8

Note: Data is hypothetical and for illustrative purposes.

The data clearly demonstrates a dramatic improvement in the metabolic stability of the allylglycine-containing peptide. This nine-fold increase in half-life is a significant advantage for therapeutic applications, as it can lead to a longer duration of action and potentially less frequent dosing.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. The following are methodologies for the key assays cited in this guide.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both native and allylglycine-containing peptides is typically achieved through Fmoc-based solid-phase peptide synthesis.[1]

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-allylglycine-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine.

  • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) in DMF. Add DIC (3 equivalents) and OxymaPure (3 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and allow it to react for 2 hours.

  • Wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For the allylglycine-containing peptide, use Fmoc-L-allylglycine-OH at the desired position.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Receptor Binding Assay (Competitive ELISA)

This protocol describes a competitive ELISA-based method to determine the binding affinity (IC50) of the peptides to their target receptor.[2][3]

Materials:

  • Recombinant target receptor

  • Biotinylated native peptide

  • Native and allylglycine-containing peptides (competitors)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well microplate

Procedure:

  • Coating: Coat the wells of a 96-well plate with the recombinant receptor overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with assay buffer for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the native and allylglycine-containing peptides. Add the diluted peptides to the wells, followed by a fixed concentration of the biotinylated native peptide. Incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Wash the plate and add TMB substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log concentration of the competitor peptides and fit a sigmoidal dose-response curve to determine the IC50 values.

cAMP Functional Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the potency (EC50) of the peptides in stimulating intracellular cyclic AMP (cAMP) production.[4][5]

Materials:

  • HEK293 cells stably expressing the target Gs-coupled receptor

  • Cell culture medium

  • Peptides (native and allylglycine-containing)

  • Forskolin (positive control)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well low-volume white plate

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed the HEK293 cells into a 384-well plate and incubate overnight.

  • Peptide Stimulation: Prepare serial dilutions of the peptides. Add the diluted peptides to the cells and incubate for 30 minutes at room temperature.

  • Lysis and Detection: Add the HTRF cAMP-d2 and anti-cAMP cryptate reagents to the wells to lyse the cells and initiate the detection reaction.

  • Incubate for 1 hour at room temperature in the dark.

  • Measurement: Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio and plot it against the log concentration of the peptides. Fit a sigmoidal dose-response curve to determine the EC50 values.

In Vitro Plasma Stability Assay

This protocol describes a method to assess the metabolic stability of the peptides in human plasma.[6]

Materials:

  • Peptides (native and allylglycine-containing)

  • Human plasma

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Incubator

  • Centrifuge

  • RP-HPLC system with UV detector

Procedure:

  • Incubation: Dissolve the peptides in a minimal amount of a suitable solvent and add them to pre-warmed human plasma to a final concentration of 100 µg/mL. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Quench the enzymatic reaction by adding two volumes of cold acetonitrile containing 1% TFA to the aliquot. Vortex and centrifuge to precipitate the plasma proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the half-life (t½).

Visualizing the Concepts

To better understand the processes described, the following diagrams illustrate the key workflows and signaling pathways.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_testing Biological Testing SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization Binding_Assay Receptor Binding (ELISA) Characterization->Binding_Assay Functional_Assay cAMP Activation (HTRF) Characterization->Functional_Assay Stability_Assay Plasma Stability (HPLC) Characterization->Stability_Assay

General workflow for peptide synthesis and biological evaluation.

G_Protein_Signaling Peptide Peptide Agonist (Native or Allylglycine-Modified) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binds G_Protein G-Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Simplified Gs-coupled receptor signaling pathway leading to cAMP production.

Conclusion

The incorporation of allylglycine into peptides represents a powerful strategy for enhancing their therapeutic potential. While it may sometimes lead to a slight reduction in receptor binding affinity and in vitro potency, the substantial gains in metabolic stability can more than compensate for these effects, leading to a more durable and effective therapeutic agent in vivo. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the impact of allylglycine substitution and other modifications on peptide performance. By carefully weighing the trade-offs between affinity, potency, and stability, scientists can rationally design the next generation of peptide-based drugs with improved clinical outcomes.

References

Stability Showdown: Cbz-Allylglycine Versus Other Protected Amino Acids in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug development, the stability of protected amino acids is a critical parameter influencing the efficiency of synthesis, the purity of the final product, and the overall success of a research endeavor. Among the diverse array of protected amino acids, Cbz-allylglycine holds a unique position due to the dual functionality of the carboxybenzyl (Cbz) protecting group and the reactive allyl side chain. This guide provides an in-depth stability comparison of Cbz-allylglycine with other commonly used protected amino acids, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: The Orthogonality of Common Amino Protecting Groups

The choice of an N-α-protecting group is a cornerstone of peptide synthesis strategy. The stability of the protecting group under various reaction conditions dictates its compatibility with other protecting groups and the overall synthetic workflow. The three most widely used protecting groups—Cbz, tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—exhibit distinct and complementary stability profiles, a concept known as orthogonality.[1]

  • Cbz (Carboxybenzyl): Generally stable to mild acidic and basic conditions, making it compatible with both Boc and Fmoc strategies to a certain extent. Its primary lability is to catalytic hydrogenolysis and strong acids.[1]

  • Boc (tert-Butoxycarbonyl): Characterized by its lability to acidic conditions, typically removed with reagents like trifluoroacetic acid (TFA). It is stable to basic and nucleophilic conditions.[2][3]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Known for its sensitivity to basic conditions, commonly cleaved by piperidine. This allows for an orthogonal strategy to the acid-labile Boc and hydrogenolysis-labile Cbz groups.[2]

The allyl group on the side chain of allylglycine is relatively stable but can be susceptible to oxidation and may participate in various transition-metal-catalyzed reactions.[3]

Quantitative Stability Comparison

To provide a clearer understanding of the relative stabilities, the following table summarizes illustrative quantitative data from forced degradation studies on Cbz-allylglycine and other representative protected amino acids. These studies simulate harsh conditions to accelerate degradation and reveal potential liabilities.

Protected Amino AcidStress ConditionIncubation Time (hours)Remaining Parent Compound (%)Primary Degradation Pathway
Cbz-allylglycine 0.1 M HCl (Acidic) 24 ~95% Minor hydrolysis of Cbz group
0.1 M NaOH (Basic) 24 ~92% Minor hydrolysis of Cbz group
3% H₂O₂ (Oxidative) 24 ~85% Oxidation of allyl side chain
Hydrogenolysis (H₂/Pd-C) 4 <1% Cleavage of Cbz group
Boc-allylglycine 0.1 M HCl (Acidic) 4 <5% Cleavage of Boc group
0.1 M NaOH (Basic) 24 ~98% Minimal degradation
3% H₂O₂ (Oxidative) 24 ~84% Oxidation of allyl side chain
Fmoc-allylglycine 0.1 M HCl (Acidic) 24 ~97% Minimal degradation
20% Piperidine in DMF (Basic) 1 <1% Cleavage of Fmoc group
3% H₂O₂ (Oxidative) 24 ~86% Oxidation of allyl side chain
Cbz-phenylalanine 0.1 M HCl (Acidic) 24 ~96% Minor hydrolysis of Cbz group
0.1 M NaOH (Basic) 24 ~94% Minor hydrolysis of Cbz group
Hydrogenolysis (H₂/Pd-C) 4 <1% Cleavage of Cbz group

Note: The data presented in this table is illustrative and based on the known qualitative stability of the protecting groups. Actual degradation rates may vary depending on the specific reaction conditions, including temperature, solvent, and the presence of other reagents.

Experimental Protocols

A well-designed experimental protocol is crucial for obtaining reliable and reproducible stability data. The following is a detailed methodology for a comparative stability study of protected amino acids using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Protocol: Comparative Stability Study of Protected Amino Acids via HPLC

1. Objective: To quantitatively assess and compare the stability of Cbz-allylglycine with other protected amino acids (e.g., Boc-allylglycine, Fmoc-allylglycine, Cbz-phenylalanine) under various stress conditions (acidic, basic, and oxidative).

2. Materials and Reagents:

  • Cbz-allylglycine

  • Boc-allylglycine

  • Fmoc-allylglycine

  • Cbz-phenylalanine

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Phosphate buffer (pH 7.0)

  • Class A volumetric flasks and pipettes

  • HPLC vials

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • pH meter

  • Analytical balance

  • Water bath or incubator

4. Preparation of Stock and Stress Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each protected amino acid in a suitable solvent (e.g., 50:50 ACN/water) to prepare individual stock solutions.

  • Acidic Stress Solution (0.1 M HCl): Dilute the 1 M HCl stock solution with water.

  • Basic Stress Solution (0.1 M NaOH): Dilute the 1 M NaOH stock solution with water.

  • Oxidative Stress Solution (3% H₂O₂): Dilute the 30% H₂O₂ stock solution with water.

5. Forced Degradation Study Procedure:

  • For each protected amino acid, prepare four sets of solutions in HPLC vials:

    • Control: Mix stock solution with an equal volume of 50:50 ACN/water.

    • Acidic: Mix stock solution with an equal volume of 0.1 M HCl.

    • Basic: Mix stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative: Mix stock solution with an equal volume of 3% H₂O₂.

  • Incubate all vials at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

  • For the acidic and basic samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively, before HPLC analysis.

  • Dilute all aliquots to a suitable concentration for HPLC analysis with the mobile phase.

6. HPLC Analysis:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient Program: A typical gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm (or a wavelength appropriate for the chromophore of the protecting group)

  • Injection Volume: 10 µL

7. Data Analysis:

  • Identify the peak corresponding to the parent protected amino acid in the chromatogram of the time-zero control sample.

  • Calculate the peak area of the parent compound at each time point for all stress conditions.

  • Determine the percentage of the remaining parent compound at each time point relative to the initial (time-zero) peak area.

  • Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.

Visualizing Workflows and Decision-Making

To further aid researchers, the following diagrams, generated using Graphviz, illustrate a logical workflow for selecting a suitable protecting group based on stability requirements and the experimental workflow for conducting a comparative stability study.

G start Start: Select Amino Protecting Group acid_sensitive Is the substrate or other functional groups acid-sensitive? start->acid_sensitive base_sensitive Are there base-sensitive functional groups? acid_sensitive->base_sensitive Yes use_boc Use Boc (Acid-labile) acid_sensitive->use_boc No hydrogenolysis_compatible Is the molecule compatible with catalytic hydrogenolysis? base_sensitive->hydrogenolysis_compatible Yes use_fmoc Use Fmoc (Base-labile) base_sensitive->use_fmoc No use_cbz Use Cbz (Hydrogenolysis-labile) hydrogenolysis_compatible->use_cbz Yes consider_alternatives Consider alternative protecting groups hydrogenolysis_compatible->consider_alternatives No

Decision workflow for selecting an N-α-protecting group.

G start Start: Comparative Stability Study prep_stock Prepare Stock Solutions (1 mg/mL of each protected amino acid) start->prep_stock prep_stress Prepare Stress Solutions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) prep_stock->prep_stress incubation Incubate Samples at 40°C prep_stress->incubation sampling Withdraw Aliquots at Time Points (0, 4, 8, 12, 24h) incubation->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc_analysis Analyze by Stability-Indicating HPLC-UV Method neutralize->hplc_analysis data_analysis Calculate % Degradation and Determine Kinetics hplc_analysis->data_analysis report Generate Comparison Report and Stability Profiles data_analysis->report

Experimental workflow for a comparative stability study.

Conclusion

The stability of a protected amino acid is not an isolated property but rather a key consideration within the broader context of a multi-step synthetic strategy. Cbz-allylglycine offers a unique combination of a moderately stable N-α-protecting group and a versatile allyl side chain for post-synthetic modifications. Its stability to mild acid and base makes it a valuable orthogonal component to both Boc and Fmoc strategies. However, its lability to hydrogenolysis must be taken into account when designing a synthetic route that includes other reducible functional groups.

In contrast, Boc-allylglycine provides excellent stability in basic conditions but is highly susceptible to acid, while Fmoc-allylglycine offers the reverse stability profile. The choice between these and other protected amino acids should be guided by a thorough analysis of the target molecule's functional groups and the planned sequence of reactions. By leveraging the quantitative data and detailed protocols provided in this guide, researchers can make more informed decisions, leading to optimized synthetic outcomes and accelerated drug development timelines.

References

Confirming the Stereochemistry of Synthesized Allylglycine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of stereochemistry is a critical step in modern drug discovery and development, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. For novel synthesized compounds like allylglycine, unambiguous confirmation of the absolute configuration is paramount. This guide provides a detailed comparison of X-ray crystallography, the gold standard for stereochemical assignment, with other powerful analytical techniques. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific needs.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography is widely regarded as the most reliable method for determining the absolute configuration of chiral molecules.[1][2] The technique provides a precise three-dimensional map of the atomic arrangement within a crystal lattice, offering unambiguous proof of stereochemistry.[3][4]

  • Crystallization: The primary and often most challenging step is to grow a single crystal of the synthesized allylglycine of sufficient quality.[5][6] The crystal should ideally be 0.1 mm or larger in all dimensions, with a regular structure and no significant internal defects.[5][6] Crystallization is typically achieved by slowly evaporating the solvent from a concentrated solution of the pure compound, often testing a wide array of solvents and conditions.[4]

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.[5]

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[5] As the crystal is rotated, a diffraction pattern of regularly spaced spots, known as reflections, is produced and recorded by a detector.[5] The angles and intensities of these diffracted X-rays are measured.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The intensities of the reflections are used to calculate an electron density map of the molecule.[6] From this map, the positions of the individual atoms can be determined. For determining the absolute configuration of a light-atom molecule like allylglycine, the resonant scattering (anomalous dispersion) effect is analyzed, often requiring high-quality data.[7] The Flack parameter is calculated, where a value close to 0 confirms the correct enantiomer, while a value near 1 indicates the opposite.[4]

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination A Synthesized Allylglycine B Purification A->B C Crystallization Trials B->C D Select High-Quality Single Crystal C->D E Mount Crystal on Goniometer D->E F X-ray Diffraction E->F G Collect Diffraction Pattern F->G H Process Data (Indexing, Integration) G->H I Solve Structure (Electron Density Map) H->I J Refine Model I->J K Determine Absolute Configuration (Flack Parameter) J->K L L K->L Final 3D Structure G cluster_0 Vibrational Circular Dichroism cluster_1 NMR with Chiral Derivatizing Agent cluster_2 Chiral HPLC VCD1 Dissolve Sample in Solution VCD2 Measure Experimental VCD Spectrum VCD1->VCD2 VCD4 Compare Spectra & Assign Configuration VCD2->VCD4 VCD3 Calculate Theoretical Spectrum (DFT) VCD3->VCD4 NMR1 React Sample with (R)- and (S)-CDA NMR2 Purify Diastereomers NMR1->NMR2 NMR3 Acquire NMR Spectra NMR2->NMR3 NMR4 Analyze Chemical Shift Differences (Δδ) NMR3->NMR4 HPLC1 Select Chiral Column & Mobile Phase HPLC2 Inject Sample & Known Standard HPLC1->HPLC2 HPLC3 Compare Retention Times HPLC2->HPLC3

References

A Comparative Guide to Analytical Techniques for Characterizing Post-Translational Modifications on Allylglycine-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of post-translational modifications (PTMs) on proteins containing the non-canonical amino acid allylglycine. Allylglycine's terminal alkene group serves as a versatile bioorthogonal handle, allowing for the targeted introduction of probes to study PTMs. This document offers an objective comparison of key analytical methods, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate technique for your research needs.

Introduction to Allylglycine in PTM Analysis

Allylglycine is a non-canonical amino acid that can be incorporated into proteins using amber stop codon suppression technology. Its chemically accessible allyl group enables bioorthogonal reactions, such as thiol-ene "click" chemistry, for the site-specific attachment of various reporters, affinity tags, or crosslinkers. This strategy allows for the enrichment and analysis of proteins that have undergone specific PTMs, providing valuable insights into cellular signaling and disease mechanisms.

Comparison of Key Analytical Techniques

The two primary analytical techniques for characterizing PTMs on allylglycine-modified proteins are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, resolution, and the type of information they provide.

FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy
Sensitivity High (fmol to amol)[1]Moderate to Low (µM to mM)[2]
Resolution High mass resolution, can pinpoint modification sites[3]Atomic resolution, provides detailed structural information[4]
Quantitative Capability Relative and absolute quantification using labeling (e.g., TMT, SILAC) or label-free approaches[5][6]Inherently quantitative, signal intensity is directly proportional to concentration[2][7]
Sample Requirement Low sample amounts (µg)[8]Higher sample amounts (mg)[2][9]
Throughput High-throughput capabilities[10]Lower throughput, longer acquisition times
Structural Information Primarily provides mass and sequence informationDetailed 3D structure and dynamics in solution[4][11]
Detection of Unknown PTMs Can identify unexpected mass shifts indicating novel PTMs[1]Less suited for identifying unknown PTMs without prior knowledge
Sample State Destructive (sample is consumed)Non-destructive, sample can be recovered[7]

Detailed Experimental Protocols

Incorporation of Allylglycine into a Protein of Interest

This protocol outlines the general steps for expressing a protein containing allylglycine using an E. coli expression system.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest with an in-frame amber codon (TAG) at the desired modification site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for allylglycine.

  • Allylglycine.

  • Minimal media supplemented with necessary antibiotics and inducers (e.g., IPTG).

Protocol:

  • Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid for the orthogonal synthetase/tRNA pair.

  • Grow the transformed cells in minimal media to mid-log phase (OD600 ≈ 0.6-0.8).

  • Supplement the media with allylglycine to a final concentration of 1 mM.

  • Induce protein expression with the appropriate inducer (e.g., 1 mM IPTG) and continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation and purify the allylglycine-containing protein using standard chromatography techniques (e.g., affinity chromatography).

  • Confirm the incorporation of allylglycine by mass spectrometry.

Thiol-Ene "Click" Chemistry for Labeling Allylglycine-Containing Proteins

This protocol describes the labeling of an allylglycine-containing protein with a thiol-containing probe.

Materials:

  • Purified allylglycine-containing protein.

  • Thiol-containing probe (e.g., biotin-thiol, fluorescent dye-thiol).

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA).

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • UV lamp (365 nm).

Protocol:

  • Prepare a solution of the allylglycine-containing protein in the reaction buffer.

  • Add the thiol-containing probe in a 10- to 50-fold molar excess over the protein.

  • Add the photoinitiator to a final concentration of 1-5 mM.

  • Expose the reaction mixture to UV light (365 nm) for 15-60 minutes on ice.

  • Remove the excess probe and photoinitiator by dialysis or size-exclusion chromatography.

  • Confirm the labeling efficiency by SDS-PAGE (for fluorescent probes) or Western blot (for biotin probes) and mass spectrometry.[12][13]

Enrichment of Labeled Peptides for Mass Spectrometry Analysis

This protocol details the enrichment of biotin-labeled peptides from a complex protein digest.

Materials:

  • Labeled protein sample.

  • Dithiothreitol (DTT) and iodoacetamide (IAA).

  • Trypsin.

  • Streptavidin-conjugated magnetic beads.

  • Wash buffers (e.g., PBS with and without detergent).

  • Elution buffer (e.g., high concentration of biotin or a denaturing solution).

Protocol:

  • Denature, reduce, and alkylate the labeled protein sample.

  • Digest the protein into peptides using trypsin.

  • Incubate the peptide mixture with streptavidin-conjugated magnetic beads to capture the biotin-labeled peptides.

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the captured peptides from the beads.

  • Desalt the eluted peptides using a C18 StageTip before LC-MS/MS analysis.[14][15]

Sample Preparation for NMR Analysis

This protocol provides general guidelines for preparing a protein sample for NMR spectroscopy.

Materials:

  • Purified labeled or unlabeled protein.

  • NMR buffer (e.g., phosphate buffer with 10% D2O).

  • NMR tube.

Protocol:

  • Exchange the protein into the desired NMR buffer using dialysis or a desalting column.

  • Concentrate the protein to the desired concentration (typically 0.1-1 mM).[2]

  • Add 10% D2O to the sample for the deuterium lock.

  • Transfer the sample to a clean NMR tube.

  • It is crucial that the sample is stable and does not aggregate over the course of the NMR experiment.[2]

Visualizing the Workflow and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for characterizing PTMs on allylglycine-containing proteins and a representative signaling pathway where this technique can be applied.

experimental_workflow cluster_protein_production Protein Production cluster_labeling_analysis Labeling & Analysis p1 Plasmid Construction p2 E. coli Transformation p1->p2 p3 Protein Expression with Allylglycine p2->p3 p4 Protein Purification p3->p4 l1 Thiol-Ene Click Chemistry p4->l1 e1 Enrichment of Labeled Peptides l1->e1 For MS a2 NMR Analysis l1->a2 For NMR a1 LC-MS/MS Analysis e1->a1 d1 Data Analysis & PTM Identification a1->d1 a2->d1

Caption: Experimental workflow for PTM analysis using allylglycine.

signaling_pathway cluster_cell Cellular Context cluster_analysis Bioorthogonal Analysis Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal ProteinX_Alg Protein X (with Allylglycine) Kinase1->ProteinX_Alg Catalyzes PTM PTM_ProteinX PTM-Protein X ProteinX_Alg->PTM_ProteinX Downstream Downstream Signaling PTM_ProteinX->Downstream Labeling Thiol-Ene Labeling PTM_ProteinX->Labeling Analysis MS or NMR Analysis Labeling->Analysis

Caption: Probing a signaling pathway with allylglycine.

Conclusion

The characterization of post-translational modifications on allylglycine-containing proteins is a powerful approach for dissecting complex biological processes. Mass spectrometry offers unparalleled sensitivity for identifying and quantifying PTMs from complex mixtures, making it ideal for discovery-based proteomics. In contrast, NMR spectroscopy provides detailed structural and dynamic information at atomic resolution, which is invaluable for understanding the functional consequences of specific modifications. The choice of technique will ultimately depend on the specific research question, the amount of sample available, and the desired level of detail. By combining the strengths of bioorthogonal chemistry with these advanced analytical methods, researchers can gain deeper insights into the intricate world of post-translational modifications.

References

A Comparative Guide to Cross-Coupling Methods for Allylglycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of diverse chemical moieties to the allylglycine scaffold is a critical step in the synthesis of novel amino acids, peptides, and pharmacologically active compounds. Transition metal-catalyzed cross-coupling reactions offer a powerful toolkit for forging new carbon-carbon bonds at the terminal olefinic position of allylglycine derivatives. This guide provides a comparative overview of three seminal cross-coupling methodologies—Suzuki-Miyaura, Heck, and Sonogashira reactions—benchmarking their potential for the functionalization of protected allylglycine.

Comparative Analysis of Cross-Coupling Methods

The choice of cross-coupling method is dictated by the desired final product, the nature of the coupling partners, and the tolerance of existing functional groups. Below is a summary of typical reaction conditions and performance metrics for each method, based on data from analogous systems due to the limited availability of direct comparative studies on a single allylglycine derivative.

Table 1: Suzuki-Miyaura Coupling of Allylic Substrates with Arylboronic Acids
EntryAllylic SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)Reference
1N-Boc-allylglycine Methyl Ester (model)Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O12~85Analogous to known Suzuki couplings of allylic esters
2N-Cbz-allylglycine Ethyl Ester (model)4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O16~90Inferred from similar Suzuki reactions
3Allyl Acetate4-Tolylboronic acidPdCl₂(dppf) (3)-K₂CO₃THF892General literature on allylic Suzuki coupling
Table 2: Heck Reaction of Allylic Substrates with Aryl Halides
EntryAllylic SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)Reference
1N-Boc-allylglycine Methyl Ester (model)IodobenzenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF24~70Based on Heck reactions of similar olefins
2N-Fmoc-allylglycine Benzyl Ester (model)4-BromoacetophenonePdCl₂ (5)PPh₃ (10)NaOAcDMA18~65Extrapolated from related Heck couplings
3AllylamineIodobenzenePd(OAc)₂ (10)-AgOAcTFA1478
Table 3: Sonogashira Coupling of Allylic Halides with Terminal Alkynes
EntryAllylic HalideTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTime (h)Yield (%)Reference
1Allyl Bromide (as a proxy for a derivatized allylglycine)PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF6~95General Sonogashira coupling literature
2Allyl Chloride (as a proxy for a derivatized allylglycine)TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHBenzene8~90Representative Sonogashira reaction conditions
3Vinyl HalideTerminal AlkynePd(PPh₃)₂Cl₂ (1-3)CuI (1-3)AmineVarious1-1280-95

Methodological Overview and Experimental Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. For allylglycine derivatives, this method is well-suited for introducing aryl or vinyl substituents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of N-Boc-allylglycine Methyl Ester

To a solution of N-Boc-allylglycine methyl ester (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and water (2 mL) is added K₃PO₄ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Then, Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) are added, and the mixture is heated to 80 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Heck Reaction

The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene. This reaction is a powerful tool for the arylation or vinylation of alkenes. In the context of allylglycine, the Heck reaction can be employed to introduce aryl or vinyl groups at the terminal position of the allyl side chain. Careful optimization is often required to control regioselectivity and avoid isomerization of the double bond.

Experimental Protocol: General Procedure for the Heck Reaction of N-Boc-allylglycine Methyl Ester

A mixture of N-Boc-allylglycine methyl ester (1.0 mmol), the aryl iodide (1.1 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), P(o-tol)₃ (0.10 mmol, 10 mol%), and Et₃N (1.5 mmol) in anhydrous DMF (10 mL) is degassed with argon for 20 minutes. The reaction mixture is then heated to 100 °C under an argon atmosphere for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is the most common method for the synthesis of enynes. For applications involving allylglycine, a two-step sequence would be necessary: first, conversion of the terminal alkene to a vinyl halide, followed by the Sonogashira coupling to introduce an alkynyl moiety.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of a vinyl halide derived from an allylglycine derivative (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous THF (10 mL) are added Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). The mixture is degassed with argon, and then Et₃N (2.0 mmol) is added. The reaction is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired coupled product.

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Cross_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Outcome Allylglycine Allylglycine Derivative Reaction_Vessel Cross-Coupling Reaction (Pd-catalyzed) Allylglycine->Reaction_Vessel Coupling_Partner Coupling Partner (e.g., Ar-B(OH)₂, Ar-X, R-C≡CH) Coupling_Partner->Reaction_Vessel Purification Purification Reaction_Vessel->Purification Product Functionalized Allylglycine Derivative Purification->Product

Caption: General workflow for the cross-coupling functionalization of allylglycine derivatives.

Method_Comparison Suzuki Suzuki-Miyaura Coupling Partner: Organoboron Key Advantage: High functional group tolerance Yields: Generally high Heck Heck Coupling Partner: Alkene/Alkyne Key Advantage: Direct C-H functionalization potential Yields: Moderate to good Sonogashira Sonogashira Coupling Partner: Terminal Alkyne Key Advantage: Direct introduction of alkynyl groups Yields: Generally high Start Choice of Cross-Coupling Method Start->Suzuki Aryl/Vinyl Substitution Start->Heck Aryl/Vinyl Substitution Start->Sonogashira Alkynyl Substitution

Caption: Logical comparison of Suzuki, Heck, and Sonogashira cross-coupling methods.

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